6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-propyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKGVGAPMAWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742932 | |
| Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-01-3 | |
| Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
Abstract
This technical guide provides a detailed, scientifically robust methodology for the synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a compound of significant interest within medicinal chemistry and drug development. The 1,4-benzoxazin-3-one core is a privileged scaffold known to impart a wide range of biological activities.[1][2] This document outlines a logical and efficient two-step synthetic pathway, beginning with the construction of the brominated benzoxazinone core, followed by regioselective N-alkylation. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic visualizations are provided to ensure reproducibility and a deep understanding of the chemical transformations for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one moiety is a cornerstone heterocyclic system in modern medicinal chemistry.[3] Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[1][3][4] The structural rigidity and specific electronic properties of the benzoxazinone ring system make it an ideal platform for designing targeted therapeutic agents.[2]
The specific target of this guide, this compound, combines this privileged core with specific substituents that allow for fine-tuning of its physicochemical and biological properties. The bromine atom at the 6-position serves as a valuable synthetic handle for further diversification through cross-coupling reactions, while the N-propyl group modulates lipophilicity and steric interactions, which are critical for receptor binding and pharmacokinetic profiles. This guide presents an authoritative, field-proven approach to its synthesis, enabling its availability for further research and development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The final N-propyl group can be installed via an N-alkylation reaction, a common and reliable transformation for lactam systems. This disconnection reveals the key intermediate, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one . This core structure can, in turn, be synthesized from a commercially available or readily prepared starting material, 2-amino-4-bromophenol , through a cyclization reaction. This strategy is advantageous as it builds the core heterocycle first and installs the N-alkyl group in the final step, a clean and high-yielding transformation.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Core Intermediate: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The foundational step in this synthesis is the construction of the brominated heterocyclic core. This is efficiently achieved through the reaction of 2-amino-4-bromophenol with chloroacetyl chloride, followed by an intramolecular cyclization.
Principle and Rationale
The choice of 2-amino-4-bromophenol as the starting material is strategic; it incorporates the required aromatic bromine substituent from the outset. The reaction proceeds via two key stages:
-
N-Acylation: The nucleophilic amino group of 2-amino-4-bromophenol attacks the electrophilic carbonyl of chloroacetyl chloride. This is a standard amide bond formation.
-
Intramolecular Williamson Ether Synthesis: A base is used to deprotonate the phenolic hydroxyl group. The resulting phenoxide anion then acts as an intramolecular nucleophile, displacing the chloride on the adjacent carbon to form the six-membered oxazine ring. This cyclization is highly favorable due to the formation of a stable, fused heterocyclic system.
Reaction Mechanism
Caption: Mechanism for the formation of the benzoxazinone core.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
2-amino-4-bromophenol
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
-
-
Procedure:
-
To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous THF (10 mL per mmol of aminophenol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).[5]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.[5]
-
Upon completion, add a solution of sodium bicarbonate (1.5 eq) in water to the reaction mixture and heat to reflux for 2-3 hours to facilitate cyclization.
-
Cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford 6-Bromo-2H-1,4-benzoxazin-3(4H)-one as an off-white to tan solid.[6]
-
Characterization Data: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
| Property | Value | Reference |
| CAS Number | 24036-52-0 | [6][7][8] |
| Molecular Formula | C₈H₆BrNO₂ | [6][7] |
| Molecular Weight | 228.04 g/mol | [6][7] |
| Appearance | Off-white to tan solid | [6] |
| Melting Point | 220-227 °C | [6] |
Part 2: N-Propylation to Yield this compound
The final step involves the regioselective alkylation of the nitrogen atom of the lactam ring to install the propyl group.
Principle and Rationale
The N-H proton of the lactam in 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is weakly acidic. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating the nitrogen, forming a sodium salt. This resulting anion is a potent nucleophile. Subsequent reaction with an alkylating agent, such as 1-bromopropane, proceeds via a classic SN2 mechanism to form the N-C bond. The use of an aprotic polar solvent like DMF or THF is crucial to solvate the cation and facilitate the reaction. Alternative methods using weaker bases like potassium carbonate often require a phase-transfer catalyst to improve efficiency.[9][10]
Reaction Mechanism
Caption: Mechanism for the N-propylation step.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
6-Bromo-2H-1,4-benzoxazin-3(4H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (or 1-Iodopropane)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
-
Standard work-up and purification equipment
-
-
Procedure:
-
Carefully wash sodium hydride (1.2 eq, 60% dispersion) with hexanes under a nitrogen atmosphere to remove the mineral oil, and suspend the washed NaH in anhydrous DMF (10 mL per mmol of benzoxazinone).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Slowly add 1-bromopropane (1.2 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, This compound .
-
Characterization Data: this compound
| Property | Value | Reference |
| CAS Number | 1365273-01-3 | [11] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | - |
| Molecular Weight | 270.12 g/mol | - |
| Appearance | Expected to be a solid | - |
| Purity | >98% (as determined by HPLC/NMR) | [11] |
Overall Synthetic Workflow
The complete, validated workflow provides a reliable and scalable path to the target compound, suitable for both academic research and industrial drug development settings.
Caption: Complete two-step synthesis workflow diagram.
Safety and Handling Considerations
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).
-
Solvents (THF, DMF): Handle in a fume hood. Anhydrous solvents are required for optimal reaction outcomes.
Conclusion
This guide details a logical, efficient, and reproducible two-step synthesis for this compound. The methodology relies on fundamental and well-established organic transformations, ensuring high yields and purity. By providing a rationale for each step, detailed protocols, and mechanistic clarity, this document serves as a self-validating system for researchers and developers aiming to synthesize this valuable compound for applications in medicinal chemistry and beyond.
References
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An In-depth Technical Guide to 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one (CAS 1365273-01-3): Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a member of the versatile benzoxazinone class of heterocyclic compounds. While publicly available research on this specific molecule is limited, this document synthesizes information from analogous structures and the broader benzoxazinone literature to offer valuable insights for researchers, chemists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, and explore its potential pharmacological applications based on the well-documented activities of its structural analogs.
Introduction to the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently found in natural products and synthetic compounds of significant biological importance.[1] This structural framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] The versatility of the benzoxazinone skeleton allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. The subject of this guide, this compound, is a specific derivative with substitutions that are anticipated to modulate its activity and properties.
Chemical Identity and Physicochemical Properties
While extensive experimental data for this compound is not available in peer-reviewed literature, its fundamental properties can be derived from its chemical structure and information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1365273-01-3 | [4] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [4] |
| Molecular Weight | 270.12 g/mol | Calculated |
| IUPAC Name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | [4] |
| Canonical SMILES | CCCN1C(=O)COC2=CC(=C(C=C2)Br)N1 | Derived |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Synthesis and Chemical Reactivity
The synthesis of this compound can be logically inferred from established methods for N-alkylation of the parent 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The parent compound itself is a valuable building block in organic synthesis.[5]
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis is outlined below. This pathway leverages the nucleophilicity of the nitrogen atom within the benzoxazinone ring.
Caption: Proposed N-Alkylation for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard N-alkylation reactions of similar heterocyclic systems.
-
Preparation: To a solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the corresponding anion.
-
Alkylation: Add 1-iodopropane or 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) while monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Therapeutic Applications
The benzoxazinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[2] The introduction of a bromine atom at the 6-position and a propyl group at the 4-position of the ring system are expected to influence the compound's lipophilicity, metabolic stability, and target-binding affinity.
Anticancer Potential
Several benzoxazinone derivatives have demonstrated significant anticancer activity.[6] Some compounds have been shown to inhibit the proliferation of various cancer cell lines and downregulate the expression of oncogenes like c-Myc.[6] It is plausible that this compound could exhibit similar properties, potentially by stabilizing G-quadruplex structures in gene promoter regions.[6]
Anti-inflammatory and Analgesic Effects
The benzoxazinone core has been incorporated into novel anti-inflammatory and analgesic agents.[3] These compounds often exhibit reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The specific substitutions in this compound may confer potent anti-inflammatory and analgesic properties.
Antimicrobial and Antifungal Activity
The benzoxazinone ring system is a known pharmacophore in the development of antimicrobial and antifungal agents.[2] The lipophilic nature of the propyl group and the electronic effects of the bromine atom could enhance the compound's ability to penetrate microbial cell membranes, leading to potent antimicrobial activity.
Herbicidal and Agrochemical Applications
Derivatives of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one have been explored for their use in agricultural chemistry, including as herbicides.[5] Furthermore, N-acylated benzoxazines have been developed as herbicide safeners, which protect crops from herbicide-induced injury.[7]
Proposed Mechanism of Action: A Hypothesis
Based on the activities of related compounds, a potential mechanism of action for this compound in an anticancer context could involve the modulation of key signaling pathways.
Caption: Hypothesized mechanism of anticancer activity.
This proposed pathway suggests that the compound may exert its anticancer effects by binding to and stabilizing G-quadruplex DNA structures in the promoter region of the c-Myc oncogene. This stabilization would inhibit gene transcription, leading to decreased cell proliferation and migration.[6] This remains a hypothesis pending experimental validation.
Future Research Directions
This compound represents an under-explored area of chemical space with significant potential. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) are essential first steps.
-
In Vitro Biological Screening: The compound should be screened against a diverse panel of cancer cell lines, microbial strains, and inflammatory markers to identify its primary biological activities.
-
Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies will be crucial to elucidate its molecular targets and pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with variations in the N-alkyl chain and substitutions on the aromatic ring will help in optimizing potency and selectivity.
Conclusion
While direct experimental data on this compound is currently scarce, the rich chemistry and diverse biological activities of the broader benzoxazinone class provide a strong rationale for its investigation. The synthetic accessibility and the potential for potent and selective biological activity make this compound, and its derivatives, attractive targets for future research in drug discovery and agrochemical development. This guide serves as a foundational resource to stimulate and inform such future investigations.
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"mechanism of action of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one"
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
Abstract
The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, ranging from pharmaceuticals to agrochemicals.[1][2][3] This technical guide provides a comprehensive framework for investigating the mechanism of action of a specific, lesser-studied derivative, this compound. Due to the limited direct research on this molecule, this document synthesizes data from the broader benzoxazinone class to propose several high-probability putative mechanisms. We will explore potential activities including anticancer, anti-inflammatory, and enzyme inhibitory actions. For each proposed mechanism, a detailed, self-validating experimental workflow is provided, designed to offer researchers a robust starting point for their investigations. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs.
Introduction: The Benzoxazinone Scaffold
Benzoxazinone derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological properties.[1][3] These structures are found in natural products and serve as versatile skeletons for synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The versatility of the benzoxazinone core, coupled with its chemical accessibility, makes it a promising source for the discovery of novel therapeutic agents.[1] The specific compound of interest, this compound, incorporates a bromine atom at the 6-position and a propyl group at the 4-position (on the nitrogen atom). These substitutions are expected to modulate its physicochemical properties and biological activity, making it a compelling candidate for detailed mechanistic studies.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to any mechanistic investigation. While extensive experimental data for this specific molecule is not widely published, we can compile known and predicted properties.
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₁₂BrNO₂ | Inferred from base structure C₈H₆BrNO₂[5] |
| Molecular Weight | 270.12 g/mol | Calculated |
| CAS Number | 1365273-01-3 | BLDpharm[6] |
| Appearance | Likely a solid | Based on related compounds |
| Solubility | To be determined experimentally | - |
| Lipophilicity (LogP) | To be determined experimentally | - |
| pKa | To be determined experimentally | - |
Rationale for Property Analysis:
-
Solubility: Crucial for designing in vitro assays and formulating for in vivo studies.
-
Lipophilicity (LogP): Influences membrane permeability, bioavailability, and potential for off-target effects.
-
pKa: Determines the ionization state at physiological pH, which affects receptor binding and solubility.
Putative Mechanisms of Action and Experimental Validation
Based on the activities of related benzoxazinone derivatives, we propose three primary putative mechanisms of action for this compound. Each is presented with a detailed experimental workflow for validation.
Putative Mechanism 1: Anticancer Activity via c-Myc G-Quadruplex Stabilization and Apoptosis Induction
Several benzoxazinone derivatives have demonstrated potent anticancer activity.[2][7][8] One reported mechanism involves the downregulation of the c-Myc oncogene through the stabilization of G-quadruplex structures in its promoter region.[7] Additionally, induction of apoptosis through the p53 and caspase pathways is a common feature of anticancer benzoxazinones.[8]
Caption: Workflow for validating anticancer mechanism.
A. Antiproliferative Assay (MTT/MTS):
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Causality: This initial screen determines if the compound has cytotoxic or cytostatic effects, a prerequisite for any anticancer agent. A dose-dependent inhibition of cell proliferation suggests a specific biological activity.[7]
B. c-Myc Expression Analysis (RT-qPCR):
-
Treatment and Lysis: Treat cells with the compound at its IC50 concentration for 24 hours. Lyse the cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Causality: A significant downregulation of c-Myc mRNA expression in a dose-dependent manner would strongly suggest that the compound interferes with this critical oncogenic pathway.[7]
C. Biophysical Interaction (Circular Dichroism Spectroscopy):
-
Sample Preparation: Prepare solutions of a synthetic oligonucleotide corresponding to the c-Myc G-quadruplex forming region.
-
Titration: Titrate the oligonucleotide with increasing concentrations of the test compound.
-
Spectral Measurement: Record CD spectra after each addition.
-
Causality: A change in the CD spectrum, particularly the emergence of a characteristic parallel G-quadruplex signature, would provide direct evidence of the compound inducing and stabilizing this structure.[7]
D. Apoptotic Pathway Analysis (Western Blot):
-
Protein Extraction: Treat cells as in B, then lyse and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins like p53, cleaved Caspase-3, and Topoisomerase II, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescence substrate.
-
Causality: An increase in the expression of p53 and cleaved Caspase-3, or a decrease in Topoisomerase II, would confirm that the observed cell death occurs via the induction of apoptosis and/or cell cycle arrest.[8]
Putative Mechanism 2: Anti-inflammatory Activity via Enzyme Inhibition
Benzoxazinone derivatives have been reported to possess anti-inflammatory and analgesic properties.[3][9] This activity is often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or proteases like human leukocyte elastase (HLE).[1]
Caption: Potential anti-inflammatory targets for the compound.
A. In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay:
-
Assay Setup: In a 96-well plate, add buffer, purified HLE enzyme, and the test compound at various concentrations.
-
Substrate Addition: Add a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
Kinetic Reading: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound.
-
Causality: Direct inhibition of HLE, a serine protease involved in inflammation-mediated tissue damage, would establish a clear anti-inflammatory mechanism. Several 2-amino substituted benzoxazinones act as acyl-enzyme inhibitors of proteases.[1]
B. Cellular Nitric Oxide (NO) Production Assay:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Griess Assay: After 24 hours, collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Causality: A reduction in LPS-induced NO production indicates that the compound can suppress the inflammatory response in a cellular context, likely through inhibition of inducible nitric oxide synthase (iNOS) expression or activity.
Putative Mechanism 3: Antimicrobial Activity
The benzoxazinone scaffold is a well-established framework for antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][10]
A. Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in appropriate bacterial or fungal growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[1]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Causality: This is the gold-standard assay to quantify the antimicrobial potency of a compound and determine its spectrum of activity.
B. Mechanism of Bacterial Action (Bacterial Cytological Profiling):
-
Treatment and Staining: Treat a logarithmic-phase bacterial culture with the compound at its MIC. At various time points, take aliquots and stain with fluorescent dyes that label the cell membrane, DNA, and cell wall.
-
Microscopy: Image the stained cells using high-resolution fluorescence microscopy.
-
Profile Analysis: Analyze the images for specific morphological changes (e.g., cell filamentation, DNA condensation, membrane blebbing) and compare them to profiles of antibiotics with known mechanisms.
-
Causality: This advanced technique can rapidly generate a hypothesis for the compound's molecular target (e.g., DNA synthesis, cell wall synthesis, membrane integrity) by observing its phenotypic effect on the bacterial cell.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the rich pharmacology of the benzoxazinone class provides a strong foundation for targeted investigation.[1][2][3] The proposed putative mechanisms—anticancer activity via c-Myc modulation, anti-inflammatory effects through enzyme inhibition, and broad-spectrum antimicrobial action—represent the most promising avenues for research. The experimental workflows detailed in this guide provide a logical, step-by-step approach to elucidate the compound's biological activity. Future work should focus on executing these protocols, followed by more advanced studies such as target deconvolution using chemoproteomics, in vivo efficacy studies in relevant animal models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
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- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Journal Not Specified.
- Bhawani Singh Sonigara & M S Ranawat. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s).
- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (Date Not Specified).
- Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (Date Not Specified). springerprofessional.de.
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (Date Not Specified). Journal Not Specified.
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (Date Not Specified). Journal Not Specified.
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
- This compound.
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Introduction: The Prominence of the 1,4-Benzoxazin-3-one Scaffold in Medicinal Chemistry
An In-Depth Technical Guide on the Potential Biological Activity of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazin-3-one core is a heterocyclic scaffold of significant interest in the field of drug discovery and development.[1] This structural motif is found in a variety of natural products and has been identified as a "privileged scaffold," meaning it can serve as a versatile template for designing ligands that interact with a diverse range of biological targets.[2] Naturally occurring benzoxazinoids, for instance, play crucial roles in plant defense mechanisms, exhibiting allelopathic, insecticidal, and antimicrobial properties.[3] The synthetic versatility of the benzoxazinone ring system allows for the introduction of various functional groups, enabling the modulation of its physicochemical properties and biological activities.[2][4] This has led to the development of numerous derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][5][6]
Focus Molecule: this compound
This guide focuses on the potential biological activities of a specific derivative, This compound . The chemical structure of this compound, while not extensively studied, presents two key modifications to the parent benzoxazinone ring that are known to influence biological outcomes:
-
A Bromo Substituent at the 6-Position: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound. The presence of a bromine atom can increase lipophilicity, potentially improving membrane permeability, and can also influence binding interactions with target proteins.
-
A Propyl Group at the N-4 Position: Alkylation of the nitrogen atom in the benzoxazinone ring can significantly impact its biological activity. The propyl group, in this case, may contribute to the compound's overall lipophilicity and steric profile, which are critical for its interaction with biological targets.
Given the known biological activities of the broader benzoxazinone class, it is hypothesized that this compound will exhibit significant potential in one or more of the following therapeutic areas.
Hypothesized Biological Activities and Mechanistic Considerations
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzoxazinone derivatives.[5][7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high selectivity compared to non-cancerous cells.[8]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Benzoxazinone derivatives have been reported to trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of key regulatory proteins like p53.[8]
-
Cell Cycle Arrest: These compounds may halt the progression of the cell cycle at different phases (e.g., G1/S or G2/M), thereby preventing cancer cell division and proliferation.
-
Inhibition of Key Oncogenic Pathways: Some derivatives have been shown to target specific signaling pathways crucial for cancer cell survival and growth, such as those involving tyrosine kinases or the c-Myc oncogene.[1][9] For instance, certain benzoxazinone derivatives can stabilize G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of its expression.[9]
Antimicrobial Activity
The 1,4-benzoxazin-3-one backbone is a promising scaffold for the development of new antimicrobial agents.[3] Derivatives have shown activity against a range of pathogenic bacteria and fungi.[10][11][12]
Structure-Activity Relationship Insights:
-
The antimicrobial efficacy of benzoxazinone derivatives is often influenced by the nature and position of substituents on the aromatic ring.[11]
-
The lipophilicity of the molecule can play a crucial role in its ability to penetrate microbial cell membranes.
Potential Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the microbial cell membrane, leading to its disruption and subsequent cell death.
-
Inhibition of Essential Enzymes: The compound could inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.
Anti-inflammatory Effects
Benzoxazinone derivatives have also been explored for their anti-inflammatory properties.[1][6]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key mediators of the inflammatory response.
-
Reduction of Pro-inflammatory Cytokine Production: It could suppress the production of inflammatory signaling molecules, such as interleukins and tumor necrosis factor-alpha (TNF-α), in immune cells.
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the potential biological activities of this compound, a series of in vitro assays are proposed.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro antimicrobial potential.
Detailed Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Plate the aliquots onto agar plates that do not contain the test compound.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 (Breast Cancer) | 8.5 | 0.9 | 6.2 |
| A549 (Lung Cancer) | 12.3 | 1.2 | 4.3 |
| HCT116 (Colon Cancer) | 10.1 | 1.0 | 5.2 |
| MCF-10A (Normal Breast) | >50 | 4.8 | - |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus (Gram +) | 16 | 32 | 1 | - |
| E. coli (Gram -) | 32 | 64 | 0.5 | - |
| C. albicans (Fungus) | 8 | 16 | - | 2 |
Future Directions and Concluding Remarks
The proposed in vitro studies will provide a foundational understanding of the biological potential of this compound. Positive results from these assays would warrant further investigation, including:
-
Advanced Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
Lead Optimization: Synthesizing and evaluating analogs of the compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in animal models of cancer, infectious diseases, or inflammation.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-like potential.
References
- BenchChem. A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives.
- Iqbal, M. A., et al. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.
- Li, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
- Asif, M. (2015). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research.
- Gontijo, V. S., et al. (2022). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PubMed Central.
- Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
- Nagarapu, L., et al. (2017). Potential anti-proliferative agents from 1,4-benzoxazinone-quinazolin-4(3H)-one templates. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies.
- Kumar, S., et al. (2021). Antimicrobial Potential of Novel Benzoxazinone Derivatives Tethered with Thiosemicarbazone Scaffold. International Journal of Innovative Research in Technology.
- Guo, B., et al. (2013). Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.
- Dmytriv, Y., et al. (2023). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate.
- Al-Zoubi, R. M., et al. (2023). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate.
- Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
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Spectroscopic Characterization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one: A Predictive Technical Guide
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the compound 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from structurally analogous compounds, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar benzoxazinone derivatives.
Molecular Structure and Overview
This compound belongs to the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural elucidation is the cornerstone of understanding the structure-activity relationships of these molecules. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular architecture.
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Unlocking the Therapeutic Potential of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one: A Technical Guide to Target Identification and Validation
Introduction: The Emerging Promise of Benzoxazinone Scaffolds in Drug Discovery
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] This versatile structure serves as a foundation for the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[2][3][4] The specific compound, 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a derivative of this promising class, presents a unique opportunity for therapeutic innovation. The introduction of a bromine atom at the 6-position and a propyl group at the 4-position can significantly influence its physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile for a range of biological targets.
This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing upon the established biological activities of related benzoxazinone analogs. We will delve into the rationale behind selecting these targets, outline detailed experimental protocols for their validation, and provide a framework for advancing this compound through the drug discovery pipeline.
Part 1: Potential Therapeutic Targets and Mechanistic Hypotheses
Based on extensive literature analysis of the broader benzoxazinone class, we have identified several high-priority potential therapeutic targets for this compound. The following sections will explore the mechanistic basis for each proposed target.
Oncogenic Drivers: Targeting c-Myc G-Quadruplex and Tyrosine Kinases
Rationale: A significant body of evidence points to the anti-cancer properties of benzoxazinone derivatives.[5][6] One compelling mechanism of action is the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc.[5] The c-Myc transcription factor is a master regulator of cell proliferation, and its overexpression is a hallmark of many cancers. By stabilizing the G-quadruplex, this compound could potentially downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.
Furthermore, benzoxazinones have been reported to inhibit the activity of tyrosine kinases such as KDR (VEGFR2) and ABL, which are critical for tumor angiogenesis and proliferation.[1] The specific substitutions on our lead compound may confer enhanced affinity and selectivity for the ATP-binding pockets of these kinases.
Signaling Pathway Diagram:
Caption: Proposed mechanism of anti-cancer activity.
Apoptosis Induction: Modulation of p53 and Caspase-3
Rationale: Several benzoxazinone derivatives have been shown to induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the executioner caspase-3.[6] p53 plays a crucial role in sensing cellular stress and initiating the apoptotic cascade. Caspase-3 is a key protease that executes the final stages of apoptosis. The ability of this compound to modulate these pathways could be a primary driver of its anti-cancer efficacy.
Experimental Workflow Diagram:
Caption: Workflow for validating apoptosis induction.
Metabolic Regulation: Inhibition of α-Amylase and α-Glucosidase
Rationale: Recent studies have highlighted the potential of benzoxazinone derivatives as inhibitors of key digestive enzymes, pancreatic α-amylase and intestinal α-glucosidase.[4] Inhibition of these enzymes can delay carbohydrate digestion and reduce postprandial glucose levels, making them attractive targets for the management of type 2 diabetes. The structural features of this compound may allow for effective binding to the active sites of these enzymes.
Part 2: Experimental Protocols for Target Validation
This section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets.
Target Engagement and Affinity Determination
Objective: To determine if this compound directly binds to the proposed protein targets and to quantify the binding affinity.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein (e.g., recombinant human KDR, ABL, α-amylase, or α-glucosidase) onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation Table:
| Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| KDR | Experimental Value | Experimental Value | Experimental Value |
| ABL | Experimental Value | Experimental Value | Experimental Value |
| α-Amylase | Experimental Value | Experimental Value | Experimental Value |
| α-Glucosidase | Experimental Value | Experimental Value | Experimental Value |
In Vitro Functional Assays
Objective: To assess the functional consequences of compound binding to the target proteins.
Protocol: c-Myc G-Quadruplex Stabilization Assay (FRET-based)
-
Assay Principle: Utilize a dual-labeled oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). In the absence of a stabilizer, the oligonucleotide exists in a random coil conformation, and the fluorescence is quenched. Upon G-quadruplex formation and stabilization by the compound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Assay Procedure:
-
Incubate the fluorescently labeled c-Myc oligonucleotide with varying concentrations of this compound in a suitable buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol: Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound.
-
Assay Procedure:
-
Incubate the target tyrosine kinase (e.g., KDR, ABL) with a europium-labeled anti-tag antibody, the fluorescent tracer, and a dilution series of this compound.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals and plot it against the compound concentration to determine the IC50 value.
-
Cell-Based Assays
Objective: To evaluate the effect of the compound on cellular pathways and phenotypes.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion: A Roadmap for Future Development
This technical guide has outlined a rational, evidence-based approach to elucidating the therapeutic potential of this compound. By systematically investigating its interaction with high-priority targets in oncology and metabolic disease, researchers can build a comprehensive biological profile of this promising compound. The experimental workflows provided herein offer a robust framework for target validation and mechanism of action studies. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the translation of this novel chemical entity into a clinically effective therapeutic.
References
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252.
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). Molecules, 26(15), 4483.
- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(6), 10-13.
- Biologically important benzoxazine-4-one derivatives. (n.d.).
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3097.
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). Chem-Impex.
- Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4987.
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- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Research Applications of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
This guide provides a comprehensive overview of the research applications for the novel compound 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. It is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry. This document explores the therapeutic potential of this compound by examining its structural features, proposing synthetic pathways, and detailing experimental protocols to investigate its biological activities.
Introduction: The Promise of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These derivatives have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer agents.[1][3][4] The versatility of the benzoxazinone skeleton, coupled with its relative ease of synthesis, makes it a fertile ground for the discovery of new therapeutic agents.[2]
The specific compound, this compound, is a derivative that combines several key features to enhance its potential for biological activity. The presence of a bromine atom at the 6-position can increase the compound's lipophilicity and metabolic stability, and may also play a role in its binding to target proteins.[5] The N-propyl group at the 4-position further modulates the compound's physicochemical properties, potentially influencing its solubility, membrane permeability, and overall pharmacokinetic profile.
This guide will delve into the potential research applications of this compound, drawing on the known activities of the broader benzoxazinone class to propose a roadmap for its investigation as a novel therapeutic candidate.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is not widely available, its properties can be inferred from the parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
| Property | Value (for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one) | Reference |
| Molecular Formula | C8H6BrNO2 | [6] |
| Molecular Weight | 228.04 g/mol | [6] |
| CAS Number | 24036-52-0 | [6] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-alkylation of the parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Reaction Scheme:
Sources
Methodological & Application
Application Notes and Protocols for the Antimicrobial Screening of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 1,4-benzoxazin-3-one core has emerged as a promising framework for the development of new antimicrobial agents.[1] While naturally occurring benzoxazinoids often exhibit modest antimicrobial effects, synthetic derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific synthetic derivative, 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one.
The protocols detailed herein are founded on established methodologies for antimicrobial susceptibility testing, designed to elucidate the compound's spectrum of activity and potency.[4][5][6] By adhering to these rigorous standards, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical development. This guide will not only outline the requisite steps but also delve into the scientific rationale behind the experimental design, ensuring a thorough understanding of the screening process.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Structure | (Hypothetical structure, for illustrative purposes) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other common organic solvents |
Note: The user should verify the physical and chemical properties of their specific batch of the compound.
Experimental Workflow for Antimicrobial Screening
The antimicrobial screening of a novel compound such as this compound is a multi-step process. The following diagram illustrates the general workflow, from primary screening to more detailed characterization of its antimicrobial effects.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Detailed Protocols
Part 1: Preparation of Stock Solution
A crucial first step is the preparation of a high-concentration stock solution of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relative non-toxicity to microorganisms at low concentrations.
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in sterile, molecular biology grade DMSO to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Primary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[4] It provides qualitative data on the compound's ability to inhibit microbial growth, indicated by a zone of inhibition.
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi according to the manufacturer's instructions.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly swab the entire surface of the agar plates with the prepared inoculum.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells (typically 6 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of the this compound stock solution into a designated well.
-
In separate wells, add a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Part 3: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Protocol:
-
In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.
-
In the first well of a row, add 100 µL of the test compound stock solution to achieve the desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Prepare a microbial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5]
Data Presentation: MIC Values
| Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 256 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 0.5 - 256 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 0.5 - 256 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A | 0.5 - 256 | Fluconazole | [Insert Data] | [Insert Data] |
Part 4: Determination of Minimum Bactericidal Concentration (MBC)
To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed.
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto fresh, antibiotic-free MHA or SDA plates.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Hypothetical Mechanism of Action: Inhibition of a Key Bacterial Pathway
While the exact mechanism of action for this compound is yet to be determined, benzoxazinone derivatives have been suggested to interfere with essential cellular processes in microorganisms.[7] A plausible hypothesis is the inhibition of a critical enzyme in a bacterial signaling or metabolic pathway.
Caption: Hypothetical Bacterial Signaling Pathway Inhibition.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent use of controls:
-
Positive Controls: Standard antibiotics with known MICs against the test organisms ensure that the assay is performing as expected.
-
Negative Controls: The use of the solvent (DMSO) at the highest concentration present in the test wells confirms that the solvent itself is not inhibiting microbial growth.
-
Sterility Controls: Broth-only wells ensure that the medium is not contaminated.
By including these controls in every experiment, researchers can have high confidence in the validity of their results.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Araya-Cloutier, C., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Bioorganic & Medicinal Chemistry, 26(30), 1-12. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Araya-Cloutier, C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(30), 5869-5880. [Link]
-
Javaid, K., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Population Therapeutics and Clinical Pharmacology, 30(17). [Link]
-
Mishra, P., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Biodiversity, 20(10), e202300977. [Link]
-
Araya-Cloutier, C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
Application Notes and Protocols for the Utilization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one in Organic Synthesis
Introduction: The Versatility of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Compounds bearing this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the benzoxazinone ring system allows for the fine-tuning of these pharmacological profiles, making it a highly attractive target for synthetic chemists.
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is a key intermediate, poised for a variety of synthetic transformations. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl substituents. The propyl group at the N-4 position enhances solubility in organic solvents and can influence the conformational properties of the molecule, which may be crucial for biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in several cornerstone organic synthesis reactions. The protocols detailed herein are based on established synthetic methodologies and are designed to be a robust starting point for the synthesis of novel benzoxazinone derivatives.
Synthesis of the Starting Material: this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 6-bromo-2H-1,4-benzoxazin-3(4H)-one. The first step involves the N-alkylation of the benzoxazinone nitrogen.
Protocol 1: N-Propylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
This protocol describes the synthesis of this compound from its N-H precursor.
Workflow Diagram:
Sources
Application Note: Characterization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid system.[1] FAAH is responsible for the degradation of several bioactive fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2][3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in pain, inflammation, and neuropsychiatric regulation.[1] Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy for treating pain, anxiety, and inflammatory disorders, as it elevates endogenous anandamide levels.[5]
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with diverse biological activities.[6] This application note describes a detailed protocol for the characterization of a novel benzoxazinone derivative, 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one , as a putative inhibitor of human FAAH. The protocol is designed to determine the compound's half-maximal inhibitory concentration (IC50) using a robust and sensitive fluorometric assay.[7][8]
The assay is based on the FAAH-catalyzed hydrolysis of a non-fluorescent substrate, such as AMC arachidonoyl amide, which releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[1][3][4] The rate of AMC production is directly proportional to FAAH activity. By measuring the reduction in fluorescence in the presence of the test compound, its inhibitory potency can be accurately quantified. This self-validating protocol includes necessary controls and explains the causality behind key experimental steps, providing a reliable framework for screening and characterizing novel FAAH inhibitors.[9][10][11]
Mechanism of Action: Fluorometric FAAH Inhibition Assay
The core of this protocol is a fluorometric assay that provides a sensitive readout of FAAH enzymatic activity. The enzyme hydrolyzes a specific substrate, releasing a fluorescent molecule. The inhibitor, this compound, is hypothesized to bind to FAAH, preventing the substrate from accessing the active site or preventing the catalytic reaction, thereby reducing the rate of fluorescent product formation.
Caption: Mechanism of the fluorometric FAAH inhibition assay.
Materials and Reagents
-
Test Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock solution).
-
Enzyme: Recombinant human FAAH (e.g., from a commercial supplier), stored at -80°C.
-
Substrate: FAAH Substrate (e.g., AMC arachidonoyl amide), 400 µM in ethanol.[1]
-
Positive Control: A known FAAH inhibitor (e.g., JZL 195 or URB597) for assay validation.[1]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Solvent: 100% DMSO, molecular biology grade.
-
Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 450-465 nm.[1]
-
Equipment: Calibrated multichannel pipettes, reagent reservoirs, ice bucket, incubator set to 37°C.
Experimental Workflow
The overall workflow is designed for efficiency and reproducibility, moving from reagent preparation to final data analysis in a logical sequence.
Caption: High-level workflow for the FAAH inhibitor assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format to determine the IC50 value of the test compound.
5.1. Reagent Preparation
-
Test Compound Dilution Series:
-
Prepare a serial dilution of the 10 mM stock of this compound in 100% DMSO. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range (e.g., 10 mM down to 0.5 µM). This will be your intermediate plate.
-
From the intermediate plate, create the final working solutions by diluting each concentration 1:100 in Assay Buffer. This ensures the final DMSO concentration in the assay is low (≤1%) to prevent enzyme denaturation.
-
-
Enzyme Preparation:
-
Thaw the vial of recombinant human FAAH on ice.
-
Dilute the enzyme stock to the final working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically the lowest concentration that provides a robust signal-to-background ratio.
-
-
Substrate Preparation:
-
Dilute the 400 µM FAAH substrate stock solution with ethanol to a working concentration of 20 µM.[1] The final concentration in the assay well will be 1 µM.
-
Causality Note: Using the substrate at a concentration near or below its Michaelis-Menten constant (Km) is crucial for accurately determining the potency of competitive inhibitors.[11]
-
5.2. Assay Plate Setup
-
Layout the Plate: Designate wells for 100% activity (vehicle control), background (no enzyme), positive control inhibitor, and the test compound dilution series. It is essential to run all samples in triplicate for statistical validity.
-
Pipetting Steps: (All additions are per well)
-
Background Wells: Add 180 µL of Assay Buffer and 10 µL of solvent (Assay Buffer with 1% DMSO).[1]
-
100% Activity Wells (Vehicle Control): Add 170 µL of Assay Buffer and 10 µL of solvent.
-
Inhibitor Wells (Test Compound & Positive Control): Add 170 µL of Assay Buffer and 10 µL of the respective inhibitor working solution.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted FAAH enzyme to all wells except the Background wells.[1]
-
5.3. Incubation and Reaction
-
Pre-incubation: Cover the plate and incubate for 5 minutes at 37°C.[1]
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors that have a slow binding mechanism.
-
-
Reaction Initiation: Add 10 µL of the 20 µM FAAH Substrate working solution to all wells to initiate the reaction.[1] The total volume in each well should now be 200 µL.
5.4. Data Acquisition
-
Fluorescence Reading: Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Kinetic Measurement: Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[1]
Data Analysis and Interpretation
6.1. Calculation of Reaction Rate
-
Background Subtraction: For each time point, subtract the average fluorescence of the Background wells from all other wells.
-
Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence versus time for each well. The slope of the linear portion of this curve represents the initial reaction rate (V₀), typically expressed as Relative Fluorescence Units (RFU) per minute.
6.2. IC50 Determination
-
Calculate Percent Inhibition: Use the initial velocities (V₀) to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][12][13]
6.3. Example Data Presentation
The results should be summarized in a clear, tabular format.
| Concentration (µM) | Log [Concentration] | Avg. V₀ (RFU/min) | % Inhibition |
| 100.000 | 2.00 | 15.2 | 95.1% |
| 33.333 | 1.52 | 28.9 | 90.7% |
| 11.111 | 1.05 | 65.4 | 79.0% |
| 3.704 | 0.57 | 155.8 | 50.2% |
| 1.235 | 0.09 | 248.1 | 20.7% |
| 0.412 | -0.38 | 299.7 | 4.2% |
| 0.137 | -0.86 | 310.5 | 0.7% |
| 0.000 (Vehicle) | N/A | 312.8 | 0.0% |
| Calculated IC50 | 3.68 µM |
Note: Data are for illustrative purposes only.
Conclusion
This application note provides a comprehensive and robust protocol for evaluating this compound as an inhibitor of Fatty Acid Amide Hydrolase. By following this detailed methodology, researchers can reliably determine the compound's IC50 value, a critical first step in the drug discovery process.[14][15] The principles and steps outlined herein are grounded in established enzyme kinetic practices and can be adapted for the screening of other potential FAAH inhibitors.[10]
References
-
Title: Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit Source: Elabscience URL: [Link]
-
Title: Half-maximal inhibitory concentration (IC50) Source: Wikipedia URL: [Link]
-
Title: IC50 and Ki Source: DavidsonX - D001x - Medicinal Chemistry (edX) URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: MDPI URL: [Link]
-
Title: Fluorimetric Assay of FAAH Activity Source: PubMed URL: [Link]
-
Title: Fluorimetric Assay of FAAH Activity Source: Springer Nature Experiments URL: [Link]
-
Title: Assay in Summary_ki Source: BindingDB URL: [Link]
-
Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: A guide to enzyme kinetics in early drug discovery Source: ResearchGate URL: [Link]
-
Title: How Is Enzyme Kinetics Applied in Drug Development? Source: Patsnap Synapse URL: [Link]
-
Title: Understanding Enzyme Kinetics in Drug Design Source: CMP Bio World URL: [Link]
-
Title: Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation Source: Omics Online URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Synthesis and Screening of some benzoxazinone derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. cmpbioworld.in [cmpbioworld.in]
- 15. omicsonline.org [omicsonline.org]
Application Notes and Protocols for the Cellular Characterization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Bioactivity of a Novel Benzoxazinone Derivative
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one represents a novel entity within this class, and its specific cellular effects remain to be elucidated. Its structural features, including the bromine substituent and the propyl group, suggest the potential for unique interactions with biological targets.[3] This guide provides a comprehensive, step-by-step protocol for the initial cellular characterization of this compound, designed to establish its cytotoxic profile and to probe for potential anticancer activities, a common attribute of this chemical family.[1][4]
Our approach is rooted in a hierarchical screening workflow, beginning with a broad assessment of cytotoxicity to determine the compound's effective concentration range. Subsequent, more specific assays are then proposed to dissect its mechanism of action, focusing on cell proliferation, migration, and apoptosis. This document is intended to serve as a practical guide for researchers embarking on the biological evaluation of this compound and similar novel chemical entities.
Part 1: Foundational Analysis - Determining the Cytotoxic Profile
The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This foundational assay establishes the concentration range over which the compound exhibits biological activity, informing the design of all subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method for this purpose, providing a quantitative measure of metabolically active cells.[5]
Principle of the MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture and maintain the selected cancer cell lines (e.g., A549 - non-small cell lung cancer, HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with medium and DMSO (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. This data is then plotted to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value can be determined.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits 50% of cell viability. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of the compound and its effect on cell viability. |
Part 2: Secondary Assays - Elucidating the Mechanism of Action
Based on the IC₅₀ value obtained from the MTT assay, further experiments can be designed to investigate the specific cellular mechanisms affected by this compound. Given that many benzoxazinone derivatives exhibit anti-proliferative and anti-migratory effects, the following assays are recommended.[4]
A. Cell Proliferation Assay (BrdU Incorporation)
This assay provides a more direct measure of DNA synthesis and, therefore, cell proliferation.
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Add BrdU to the culture medium and incubate for an additional 2-4 hours.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
B. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of the compound on cell migration, a key process in cancer metastasis.[4]
-
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing the compound at non-toxic concentrations (below the IC₅₀).
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch at each time point to quantify the rate of cell migration.
-
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the compound for a specified period.
-
Harvest the cells and wash them with binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using flow cytometry.
-
Part 3: Target-Oriented Investigations
The benzoxazinone scaffold has been associated with specific molecular targets.[4][6] Based on the results of the secondary assays, more focused investigations can be pursued.
Potential Target Pathway: c-Myc Expression
Some benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene, which is a key regulator of cell proliferation and growth.[4]
Caption: Hypothesized pathway for c-Myc inhibition by benzoxazinone derivatives.
Investigative Technique: Quantitative Real-Time PCR (qRT-PCR)
To determine if this compound affects c-Myc expression, qRT-PCR can be performed.
-
Protocol:
-
Treat cells with the compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA template.
-
Perform qPCR using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of c-Myc mRNA in treated versus untreated cells.
-
Conclusion and Future Directions
This guide provides a systematic and logical workflow for the initial cellular characterization of this compound. By first establishing a cytotoxic profile and then proceeding to investigate specific cellular processes and potential molecular targets, researchers can efficiently and effectively elucidate the biological activity of this novel compound. The results from these assays will provide a solid foundation for further preclinical development and mechanistic studies.
References
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- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
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- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Preprints.org.
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Application Notes and Protocols for the Solubilization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one for In Vitro Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of the novel compound 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one for use in a variety of in vitro assays. Due to the limited publicly available data on the physicochemical properties of this specific molecule, this guide synthesizes information on related benzoxazinone derivatives and establishes a first-principles-based approach to developing a robust dissolution protocol. The protocols herein are designed to ensure compound stability, prevent precipitation in aqueous assay media, and maintain the integrity of experimental results.
Introduction: Understanding the Benzoxazinone Scaffold
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds are often characterized by their rigid, planar structure, which can contribute to low aqueous solubility, posing a challenge for in vitro biological evaluation.
The target molecule, this compound, is a member of this family. While specific experimental data for this compound is not widely published, we can infer some of its likely properties from the parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Table 1: Physicochemical Properties of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [3] |
| Molecular Weight | 228.04 g/mol | [4] |
| Appearance | Off-white to tan solid | [5] |
| Melting Point | 220-225 °C | [4] |
The high melting point of the parent compound suggests strong intermolecular forces, which often correlates with low solubility in water. The addition of a propyl group at the N4 position in our target compound will increase its lipophilicity, likely further reducing its aqueous solubility.
The Critical Role of Solvent Selection
The choice of solvent is paramount for ensuring the bioavailability of a test compound in an in vitro setting. An ideal solvent will fully dissolve the compound at a high concentration to create a stock solution, be miscible with aqueous assay buffers, and exhibit minimal toxicity to the biological system at the final working concentration.
For benzoxazinone derivatives, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions for in vitro antiproliferative assays.[6]
Recommended Solvents and Rationale
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. It is miscible with water and most common assay buffers.
-
-
Secondary Alternatives: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Rationale: If DMSO is incompatible with the specific assay system, ethanol or DMF can be considered. However, their final concentration in the assay medium must be carefully controlled to avoid cellular toxicity or assay interference.
-
Experimental Protocols
Protocol 1: Solubility Assessment Workflow
Before preparing a large-volume stock solution, it is prudent to perform a small-scale solubility test. This will determine the optimal solvent and the maximum achievable stock concentration.
Caption: Workflow for determining the solubility of the target compound.
Protocol 2: Preparation of a High-Concentration Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO. The molecular weight of the propyl-substituted compound is approximately 270.12 g/mol .
Materials:
-
This compound
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or cryovial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 2.7 mg of this compound and place it in a sterile amber vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Confirmation: Ensure that the solution is clear and free of any visible precipitate.
-
Storage: Store the stock solution at -20°C or -80°C to minimize degradation. Benzoxazinone rings can be susceptible to nucleophilic attack, and prolonged storage at room temperature should be avoided.[7]
Protocol 3: Preparation of Working Solutions
Objective: To prepare serial dilutions of the compound in the appropriate assay medium while minimizing precipitation.
Caption: General workflow for preparing working solutions from a DMSO stock.
Procedure:
-
Thawing the Stock: Thaw the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the stock solution to the pre-warmed assay medium. It is critical to add the stock solution to the medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Perform subsequent serial dilutions from the intermediate dilution using the assay medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay wells is below the tolerance level for your specific cell line or biochemical assay, typically less than 0.5%.
-
Quality Control: After preparing the final dilutions, visually inspect the solutions for any signs of precipitation. If working with cell-based assays, it is advisable to check the highest concentration wells under a microscope for any signs of compound precipitation.
Scientific Integrity and Trustworthiness
-
Causality in Experimental Choices: The recommendation for DMSO is based on its proven utility for dissolving similar heterocyclic compounds for in vitro screening.[6] The multi-step dilution protocol is designed to mitigate the risk of the compound "crashing out" of the solution when transferred from a high-concentration organic stock to a predominantly aqueous assay buffer.
-
Self-Validating System: The integrated visual and microscopic quality control checks are essential for validating the solubility of the compound under the final assay conditions. Any observation of precipitate invalidates the results for that concentration and requires protocol optimization, such as lowering the stock concentration or using a co-solvent system.
-
Stability Considerations: The benzoxazinone core can undergo ring-opening upon nucleophilic attack.[7][8] Therefore, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Safety Precautions
While specific toxicity data for this compound is not available, related compounds are classified with hazard warnings. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is listed as harmful if swallowed, and causes skin and eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies.
-
PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
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MDPI. (2010). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (2005). Role of benzoxazinones in the survival strategy of plants. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][6][9]oxazine. Retrieved from [Link]
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Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
Elsevier. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives.
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PubChem. (n.d.). 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]
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Experimental Framework for Evaluating the Anti-inflammatory Potential of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
<_ APPLICATION NOTES & PROTOCOLS
Abstract
This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of the novel compound, 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. The protocols detailed herein follow a logical, multi-tiered approach, beginning with fundamental in vitro cytotoxicity and anti-inflammatory screening, progressing to mechanistic pathway analysis, and culminating in established in vivo models of acute and systemic inflammation. Each experimental choice is rationalized to ensure scientific rigor and the generation of robust, translatable data. The ultimate goal is to provide a self-validating system to thoroughly characterize the compound's therapeutic potential.
Introduction: The Rationale for a Structured Investigative Approach
Inflammation is a complex biological response essential for host defense but also a central driver of numerous chronic diseases when dysregulated.[1] The discovery of novel anti-inflammatory agents is a critical pursuit in modern therapeutics. This compound is a compound of interest, and a systematic evaluation of its biological activity is paramount. A structured, hierarchical testing strategy is employed to build a comprehensive profile of the compound. This approach mitigates risks and maximizes resource efficiency by establishing foundational data on safety and efficacy in vitro before committing to more complex and resource-intensive in vivo studies.
This guide is designed to be a dynamic framework, allowing for adaptation based on emergent data while maintaining the core principles of scientific integrity.
Visualized Experimental Workflow
The overall experimental strategy is designed as a funnel, starting with broad screening and progressively narrowing the focus to mechanistic and efficacy studies.
Caption: Key inflammatory signaling pathways.
Protocol: Western Blot for Phosphorylated IκBα and p38 MAPK
-
Protein Extraction: Treat cells with the compound and LPS for a short period (e.g., 15-30 minutes) to capture peak phosphorylation events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p38 (p-p38), total p38, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts.
Phase 3: In Vivo Validation of Anti-inflammatory Efficacy
The final phase aims to confirm the compound's anti-inflammatory activity in living organisms, providing crucial data on its potential therapeutic utility.
Acute Localized Inflammation Model
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. [2][3][4]Injection of carrageenan into the paw elicits a biphasic inflammatory response characterized by edema (swelling), providing a simple, quantifiable endpoint. [2][4]This model is effective for evaluating drugs that may interfere with inflammatory mediators like histamine, serotonin, and prostaglandins. [3][5] Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats or Swiss albino mice for at least one week. Randomly divide them into groups (n=6): Vehicle Control, Compound-treated (at least two doses), and Positive Control (e.g., Indomethacin). [2]2. Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. [2]3. Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. [2][6]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [2][7]5. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [2][4]6. Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Systemic Inflammation Model
Rationale: To assess the compound's efficacy against a systemic inflammatory response, which more closely mimics clinical conditions like sepsis, the LPS-induced systemic inflammation model is used. [8][9]This model triggers a widespread inflammatory cascade, leading to the release of cytokines into the bloodstream and infiltration of immune cells into major organs. [10][11][12] Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Grouping and Drug Administration: Acclimatize BALB/c or C57BL/6 mice and group them as in the paw edema model. Administer the compound or controls 1 hour prior to the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by intraperitoneally (i.p.) injecting a non-lethal dose of LPS. [11]3. Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum preparation. Euthanize the animals and harvest organs (e.g., lungs, liver) for further analysis.
-
Serum Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits, as described in Protocol 2.1. [8][13]
Tissue-Level Inflammation Assessment
Rationale: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. Its activity in tissue homogenates is a widely accepted biochemical marker for neutrophil infiltration into inflamed tissues. [14]Measuring MPO activity provides a quantitative assessment of the compound's ability to reduce immune cell migration to target organs during inflammation.
Protocol: Myeloperoxidase (MPO) Assay in Lung Tissue
-
Tissue Homogenization: Homogenize a portion of the harvested lung tissue in a suitable buffer (e.g., phosphate buffer containing HTAB). [14]2. Centrifugation: Centrifuge the homogenate and collect the supernatant. [15]3. MPO Activity Measurement:
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Control (Saline) | (Value) | (Value) | (Value) |
| Vehicle + LPS | (Value) | (Value) | (Value) |
| Compound + LPS | (Value) | (Value) | (Value) |
| Positive Control + LPS | (Value) | (Value) | (Value) |
Conclusion and Future Directions
This comprehensive guide outlines a robust, multi-phase experimental plan to thoroughly characterize the anti-inflammatory properties of this compound. The data generated from these protocols will provide a strong foundation for understanding the compound's efficacy, mechanism of action, and potential for further preclinical and clinical development. Positive and significant results across these assays would warrant further investigation into more chronic models of inflammation, detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive toxicology assessments.
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
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Ranaweera, C. B., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
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Kim, H. J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. [Link]
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Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]
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Application Notes & Protocols: The Use of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one as a Chemical Probe
A Hypothetical Case Study in Targeting c-Myc G-Quadruplexes
Senior Application Scientist Note: Initial literature and database searches for "6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one" did not yield specific data on its use as a chemical probe, its biological targets, or established protocols. The benzoxazinone scaffold, however, is present in a variety of biologically active compounds.[1][2][3][4] Notably, certain benzoxazinone derivatives have been identified as stabilizers of G-quadruplex structures, particularly the one in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[5]
Therefore, this document presents a hypothetical, yet scientifically grounded, application note and protocol for the use of this compound (hereafter referred to as BPO-3) as a chemical probe. We will postulate its mechanism of action based on the known activities of similar compounds and provide detailed, best-practice protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel benzoxazinone derivatives.
Introduction: BPO-3 as a Putative c-Myc G-Quadruplex Probe
The c-Myc oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis. Its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex (G4). The formation of this G4 structure can inhibit c-Myc transcription. Small molecules that can bind to and stabilize this G-quadruplex are of significant interest as potential anti-cancer therapeutics.[5]
Benzoxazinone derivatives have emerged as a promising class of compounds that can interact with and stabilize G-quadruplex DNA.[5] We hypothesize that BPO-3, with its specific substitution pattern, may act as a potent and selective stabilizer of the c-Myc G-quadruplex. As a chemical probe, BPO-3 could be utilized to:
-
Investigate the role of c-Myc G-quadruplex formation in cellular processes.
-
Validate the c-Myc G-quadruplex as a therapeutic target in specific cancer cell lines.
-
Serve as a tool compound for identifying other proteins involved in c-Myc regulation.
The proposed mechanism of action is the binding of BPO-3 to the c-Myc G-quadruplex, which prevents the transcriptional machinery from accessing the promoter, leading to a decrease in c-Myc mRNA and protein levels. This, in turn, would inhibit cell proliferation and migration in c-Myc-dependent cancer cells.
Hypothesized Signaling Pathway
Caption: Workflow for validating BPO-3 as a c-Myc G4 probe.
Hypothetical Data
The following table summarizes the expected quantitative data from the described experiments, assuming BPO-3 is a potent and selective c-Myc G-quadruplex stabilizer.
| Assay Type | Parameter | Hypothetical Value | Interpretation |
| FRET-Melting Assay | ΔTm at 5 µM BPO-3 | +8.5 °C | Strong stabilization of the c-Myc G-quadruplex. |
| RT-qPCR (HeLa cells, 24h) | IC50 for c-Myc mRNA reduction | 2.5 µM | Potent inhibition of c-Myc transcription in a cellular context. |
| Cell Viability (HeLa cells, 72h) | GI50 | 3.0 µM | Inhibition of cell growth, consistent with c-Myc downregulation. |
| Cell Viability (Normal cells, 72h) | GI50 | > 50 µM | Low toxicity in non-cancerous cells, suggesting selectivity. |
Conclusion and Future Directions
This application note has presented a hypothetical framework for the validation and use of this compound (BPO-3) as a chemical probe for the c-Myc G-quadruplex. The provided protocols for in vitro and cellular assays represent a robust starting point for any researcher aiming to characterize a novel G-quadruplex stabilizing agent.
Should BPO-3 prove to be a potent and selective probe, further experiments would be warranted, including:
-
Selectivity Profiling: Testing BPO-3 against a panel of other G-quadruplex-forming sequences (e.g., in telomeres or other oncogene promoters) to determine its selectivity.
-
Target Engagement Studies: Utilizing techniques like Cellular Thermal Shift Assay (CETSA) or pull-down experiments to confirm direct binding to the G-quadruplex in a cellular environment.
-
Phenotypic Assays: Conducting wound healing or transwell migration assays to confirm the downstream effects on cancer cell phenotype. [5] By following a logical and rigorous experimental plan, researchers can effectively characterize novel chemical entities like BPO-3 and unlock their potential as valuable tools for basic research and drug discovery.
References
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ResearchGate. (n.d.). BENZOXAZINONES DERIVATIVES [4]USED FOR THE DOCKING STUDY.
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Application Notes and Protocols for the Derivatization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one for Structure-Activity Relationship Studies
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These activities include potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3][4][5][6] The strategic functionalization of this core is paramount in the field of drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Our focus here is on 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a key intermediate primed for diversification to enable comprehensive structure-activity relationship (SAR) studies.
The presence of a bromine atom at the C-6 position offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. Concurrently, the N-4 position is alkylated with a propyl group, which can influence the lipophilicity and metabolic stability of the resulting derivatives. This guide provides detailed protocols for the derivatization of this scaffold, the rationale behind these synthetic strategies, and a framework for analyzing the resulting SAR data.
Strategic Derivatization of the this compound Core
The primary sites for derivatization on our core molecule are the C-6 position, where the bromine atom serves as an excellent leaving group for cross-coupling reactions, and potentially the N-4 position, although in this case, it is already functionalized with a propyl group. The following sections will detail protocols for introducing new functionalities at the C-6 position.
Caption: Strategic workflow for the derivatization of the core molecule.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are provided as a starting point and may require optimization based on the specific substrates used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[7][8][9] This allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common for Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle.[7] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, providing access to a diverse range of C-6 amino-substituted derivatives.[10][11][12][13]
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction flask.
-
Add the base and this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the mixture to 80-110 °C for 6-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for efficient catalytic turnover in C-N bond formation.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine and facilitate the catalytic cycle.[12]
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[14][15][16][17]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices: This reaction utilizes a dual catalytic system where palladium facilitates the main cross-coupling cycle, and the copper(I) co-catalyst activates the alkyne.[14][17] The amine base acts as both a solvent and a reagent to neutralize the HX formed during the reaction.
Protocol 4: Heck Reaction for C-C Alkenyl Formation
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to vinyl-substituted benzoxazinones.[8][18][19][20]
Materials:
-
This compound (1.0 eq.)
-
Alkene (e.g., styrene, acrylate ester) (1.5-2.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a dry reaction flask.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to 80-120 °C for 8-24 hours. Monitor by TLC or LC-MS.
-
After cooling, filter off any inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[20] The base is required to regenerate the active Pd(0) catalyst.
Characterization and Structure-Activity Relationship (SAR) Analysis
A systematic approach to characterization and biological evaluation is crucial for deriving meaningful SAR.
Structural Characterization
Each newly synthesized derivative must be rigorously characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[21] The disappearance of the proton signal in the aromatic region corresponding to the C-6 position and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compounds before biological testing.
Caption: Workflow for SAR analysis of the synthesized derivatives.
Structure-Activity Relationship (SAR) Table
The following table is a template for summarizing SAR data. The data presented here is hypothetical and should be replaced with experimental results.
| Compound ID | R Group at C-6 | Reaction Type | Biological Activity (IC₅₀/MIC in µM) | Key SAR Observations |
| SM-1 | Phenyl | Suzuki | 15.2 | Introduction of a simple aryl group confers moderate activity. |
| SM-2 | 4-Fluorophenyl | Suzuki | 8.5 | Electron-withdrawing groups on the phenyl ring enhance potency. |
| SM-3 | 3-Pyridyl | Suzuki | 12.1 | Heteroaromatic rings are well-tolerated. |
| BH-1 | Morpholino | Buchwald-Hartwig | 25.8 | Cyclic secondary amines show modest activity. |
| BH-2 | N-Methylpiperazino | Buchwald-Hartwig | 9.8 | Introduction of a basic nitrogen improves activity, possibly due to better solubility or target interaction. |
| SO-1 | Phenylethynyl | Sonogashira | 18.4 | A linear alkyne linker is tolerated. |
| HK-1 | Styrenyl | Heck | 22.5 | Alkenyl substituents are less active in this series. |
Interpreting the SAR Data:
-
Aryl and Heteroaryl Substituents (Suzuki): The nature of the substituent on the aryl ring introduced via Suzuki coupling significantly impacts activity. Electron-withdrawing groups appear to be beneficial (SM-2 vs. SM-1).
-
Amino Substituents (Buchwald-Hartwig): The type of amine introduced is critical. The presence of a basic nitrogen in the piperazine ring (BH-2) seems to be more favorable than the morpholine ring (BH-1), suggesting a potential role for a positive charge at physiological pH.
-
Alkynyl and Alkenyl Substituents (Sonogashira & Heck): In this hypothetical series, the more rigid and linear alkynyl substituent (SO-1) is slightly more active than the alkenyl group (HK-1), indicating that the geometry and flexibility of the C-6 substituent are important factors.
These initial findings would guide the design of a second generation of compounds, for example, by exploring a wider range of substituted aryl groups in the Suzuki reaction or different N-heterocycles in the Buchwald-Hartwig amination.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful toolkit for creating a diverse chemical library. A systematic approach to synthesis, characterization, and biological evaluation will undoubtedly lead to the discovery of new compounds with enhanced potency and a deeper understanding of the structure-activity relationships governing the biological effects of this important class of molecules.
References
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Kirlikovali, K. O., Cho, E., Downard, T. J., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13875-13882. Available at: [Link]
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Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]
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Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. Available at: [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Survey in Fisheries Sciences. Available at: [Link]
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Buchwald–Hartwig amination. (2024). In Wikipedia. Available at: [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Sonogashira coupling. (2024). In Wikipedia. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Available at: [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. Available at: [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (n.d.). ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Wang, X., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1272833. Available at: [Link]
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Verma, M., Singh, S., & Singh, K. N. (2005). Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available at: [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Available at: [Link]
-
Heck reaction. (2024). In Wikipedia. Available at: [Link]
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Matijašić, M., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3619-3625. Available at: [Link]
-
Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Available at: [Link]
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Yildiz-Oren, I., et al. (2004). Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. Archiv der Pharmazie, 337(8), 402-412. Available at: [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Available at: [Link]
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SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (n.d.). Semantic Scholar. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health. Available at: [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). MDPI. Available at: [Link]
-
Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. Available at: [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2020). ResearchGate. Available at: [Link]
-
Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). ScienceDirect. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. Available at: [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2001). MDPI. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Available at: [Link]
-
4H-3,1-Benzoxazin-4-one, 6-methoxy-2-methyl-. (n.d.). SpectraBase. Available at: [Link]
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Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][22]-Benzoxazin-3-one and Their Inhibitory Effect on the 3CLpro Protease of SARS-CoV-2. (2024). Semantic Scholar. Available at: [Link]
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6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Available at: [Link]
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Application Notes and Protocols for In Vivo Experimental Design: 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Derivative
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is a novel synthetic compound belonging to the benzoxazinone class of heterocyclic compounds. While this specific molecule is yet to be extensively characterized in in vivo systems, the broader benzoxazinone scaffold has been associated with a wide range of biological activities, including anti-inflammatory, anticonvulsant, neuroprotective, and factor Xa inhibition properties.[1][2] The presence of a bromine atom and a propyl group on the core structure suggests the potential for unique pharmacokinetic and pharmacodynamic profiles, warranting a systematic in vivo evaluation to elucidate its therapeutic promise.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed roadmap for designing and executing in vivo experiments to characterize the pharmacological profile of this compound. The protocols and strategies outlined herein are grounded in established preclinical research methodologies and aim to ensure scientific rigor, data integrity, and adherence to ethical guidelines for animal research.
Phase 1: Foundational In Vivo Characterization
Before embarking on efficacy studies, a foundational understanding of the compound's behavior in a living system is paramount. This initial phase focuses on determining the pharmacokinetic profile and assessing the acute toxicity of this compound.
Pharmacokinetic (PK) Profiling in Rodents
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing meaningful efficacy studies.[3][4] Rodent models, typically mice or rats, are the standard for initial PK studies due to their physiological similarities to humans and ease of handling.[5][6]
Objective: To determine key PK parameters of this compound, including bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for both IV and PO administration.
-
Dose Administration:
-
IV group: Administer the compound via the tail vein.
-
PO group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5][7]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for oral administration) |
Acute Toxicity Assessment
An acute toxicity study provides critical information on the potential adverse effects of a single high dose of the compound and helps in determining a safe dose range for subsequent efficacy studies.[8]
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Dose Levels: Start with a preliminary dose based on in vitro cytotoxicity data or a default starting dose (e.g., 2000 mg/kg).
-
Procedure: Dose one animal at a time. If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.
-
Observations: Observe animals for clinical signs of toxicity and mortality for at least 14 days. Record changes in body weight, food and water consumption, and any behavioral abnormalities.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 (median lethal dose) and the MTD.
Phase 2: Efficacy Evaluation in Disease Models
Based on the structural class of benzoxazinones, this compound is hypothesized to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. The following section details established in vivo models to test these hypotheses.
Anticonvulsant Activity
Epilepsy is a common neurological disorder characterized by recurrent seizures.[9][10] Preclinical screening of novel compounds for anticonvulsant activity is crucial for the development of new antiepileptic drugs.[11][12][13] The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are the most widely used for initial screening.[14][15][16]
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant screening.
Protocol 2.1.1: Maximal Electroshock (MES) Seizure Model in Mice
Rationale: The MES test is a model for generalized tonic-clonic seizures and is predictive of compounds that inhibit seizure spread.[14]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle control.
-
Positive control (e.g., Phenytoin, 25 mg/kg, i.p.).
-
Test compound at various doses.
-
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pre-treatment time (based on PK data), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension.
-
Data Analysis: Calculate the ED50 (median effective dose) of the test compound.
Protocol 2.1.2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Rationale: The subcutaneous PTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[14][16]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle control.
-
Positive control (e.g., Diazepam, 4 mg/kg, i.p.).
-
Test compound at various doses.
-
-
Procedure:
-
Administer the test compound or vehicle.
-
After the pre-treatment time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the onset and severity of clonic seizures.
-
-
Endpoint: Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Calculate the ED50 of the test compound.
Neuroprotective and Anti-Neuroinflammatory Activity
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[17][18][19] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a neuroinflammatory response in animal models.[20]
Signaling Pathway in LPS-Induced Neuroinflammation
Caption: Potential mechanism of anti-neuroinflammatory action.
Protocol 2.2.1: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Saline control.
-
LPS + Vehicle.
-
LPS + Test compound at various doses.
-
-
Procedure:
-
Pre-treat mice with the test compound or vehicle for a specified duration (e.g., 7 days).
-
Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a specified time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue (hippocampus and cortex).
-
-
Endpoints:
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.
-
Immunohistochemistry: Assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB).
-
Anti-inflammatory Activity
Peripheral inflammation models are essential for evaluating the anti-inflammatory potential of new chemical entities.[21][22][23] The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory drugs.[24]
Protocol 2.3.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups:
-
Vehicle control.
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test compound at various doses.
-
-
Procedure:
-
Administer the test compound or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The percentage inhibition of paw edema at each time point compared to the vehicle control group.
-
Data Analysis: Calculate the percentage inhibition of edema for each group.
Table 2: Sample Data Representation for Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.1 | - |
| Indomethacin | 10 | 0.8 ± 0.05 | 46.7% |
| Compound X | 10 | 1.2 ± 0.08 | 20.0% |
| Compound X | 30 | 0.9 ± 0.06 | 40.0% |
| Compound X | 100 | 0.7 ± 0.04 | 53.3% |
Phase 3: Regulatory Considerations and Best Practices
All in vivo experiments must be conducted in compliance with local and international guidelines for the ethical use of laboratory animals.[25][26][27] Studies intended for regulatory submission, such as for an Investigational New Drug (IND) application, must be performed under Good Laboratory Practice (GLP) conditions.[27][28]
Conclusion
The in vivo experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its pharmacokinetic profile, acute toxicity, and efficacy in relevant disease models, researchers can effectively elucidate its therapeutic potential. The data generated from these studies will be instrumental in guiding further drug development efforts, including lead optimization and the design of future clinical trials.
References
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved from [Link]
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Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. Neurochemical Research, 42(7), 1873-1888. [Link]
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Stafstrom, C. E., & Sutula, T. P. (2020). Animal models of epilepsy: a phenotype-oriented review. Aging and Disease, 11(3), 696-709. [Link]
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
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Kandratavicius, L., et al. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric Disease and Treatment, 10, 1693-1705. [Link]
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Sitnikova, E., Onat, F., & van Luijtelaar, G. (2021). Editorial: Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Behavioral Neuroscience, 15, 707718. [Link]
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Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 107, 440-453. [Link]
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White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44(s7), 2-8. [Link]
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Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 10. [Link]
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Shafieq, S., et al. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
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In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Crown Bioscience. [Link]
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Shizu, K., et al. (2021). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neuroscience, 15, 769399. [Link]
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Wyss-Coray, T., & Mucke, L. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1, 10. [Link]
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Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 10. [Link]
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
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What sample types and time points are ideal for rodent PK? (2024). Patsnap Synapse. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Pharmacognosy Reviews, 13(26), 77-85. [Link]
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Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]
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Adhikari, A., et al. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2024). NAMSA. [Link]
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Preclinical research strategies for drug development. (2024). AMSbiopharma. [Link]
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Step 2: Preclinical Research. (2018). FDA. [Link]
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Wang, X., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (68), e4329. [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. [Link]
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Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]
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Olanow, C. W., & Kordower, J. H. (2009). Neuroprotective agents for clinical trials in Parkinson's disease. Neurology, 72(7 Supplement), S64-S74. [Link]
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Pre-Clinical In-Vivo and In-Vitro Methods For Evaluation of Anti-Alzheimer's Drugs. (2020). IntechOpen. [Link]
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Lee, J. H., et al. (2016). In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease. Evidence-Based Complementary and Alternative Medicine, 2016, 8085171. [Link]
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Singh, D., et al. (2022). Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches. Journal of Alzheimer's Disease, 85(4), 1435-1454. [Link]
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The Multifaceted Role of Irisin in Neurological Disorders: A Systematic Review Integrating Preclinical Evidence with Clinical Observations. (2024). International Journal of Molecular Sciences, 25(13), 7001. [Link]
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Dudley, D. A., et al. (2000). Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. Journal of Medicinal Chemistry, 43(22), 4063-4070. [Link]
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Application Notes and Protocols for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one in Agricultural Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Potential of a Novel Benzoxazinone Derivative
The compound 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one belongs to the benzoxazinoid family, a class of heterocyclic compounds that have garnered significant interest in agricultural science.[1][2] Naturally occurring benzoxazinoids are pivotal to the defense mechanisms of major cereal crops like maize, wheat, and rye, providing resistance against a spectrum of biotic threats including insects, fungi, and competing flora.[2][3] The synthetic derivatization of the core benzoxazinone structure, as seen in this compound, opens avenues for the development of novel agrochemicals with potentially enhanced efficacy and selectivity.[4][5]
This document serves as a comprehensive guide to the potential applications of this compound in agricultural research. It provides detailed protocols for evaluating its efficacy as a herbicide, fungicide, insecticide, and plant growth regulator. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to generate reliable data on the bioactivity of this promising compound.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1365273-01-3[6] |
| Molecular Formula | C11H12BrNO2 |
| Molecular Weight | 270.12 g/mol |
| Structure | (A 2D chemical structure diagram would be inserted here) |
The introduction of a bromine atom at the 6-position and a propyl group at the 4-position of the benzoxazinone scaffold are key modifications. The bromine atom, being an electron-withdrawing group, can influence the compound's reactivity and binding affinities to target sites.[4] The propyl group, on the other hand, increases lipophilicity, which may enhance its ability to penetrate biological membranes.
Potential Agricultural Applications and Screening Protocols
Herbicidal Activity
Benzoxazinoids have well-documented allelopathic properties, making them excellent candidates for the development of novel bioherbicides.[3][7] this compound's potential to inhibit weed growth can be systematically evaluated through a tiered screening process.
Caption: Tiered approach for evaluating herbicidal potential.
This initial screen assesses the pre-emergent herbicidal activity of the compound.
Objective: To determine the effect of this compound on the seed germination and radicle/hypocotyl elongation of common weed species.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium rigidum) and a crop species (e.g., Triticum aestivum)
-
Petri dishes (90 mm) with sterile filter paper
-
Solvent for stock solution (e.g., acetone, DMSO)
-
Distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Test Concentrations: Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 100, 500, 1000 µM). Include a solvent-only control and a distilled water control.
-
Seed Plating: Place 20 seeds of a single species onto the filter paper in each Petri dish.
-
Treatment Application: Apply 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8h light/dark cycle).
-
Data Collection: After 7-10 days, count the number of germinated seeds and measure the length of the radicle and hypocotyl for each seedling.
-
Analysis: Calculate the germination percentage and the percent inhibition of root and shoot growth compared to the control.
Expected Outcome: This assay will provide preliminary data on the compound's herbicidal potency and selectivity.
Fungicidal Activity
The benzoxazinone core is present in several compounds with known antifungal properties.[8] Investigating the fungicidal potential of this compound against key plant pathogens is a logical step.
This assay is a standard method for the primary screening of potential fungicides.
Objective: To evaluate the ability of this compound to inhibit the growth of pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
This compound
-
Solvent for stock solution
-
Sterile Petri dishes (90 mm)
-
Incubator
Procedure:
-
Stock Solution: Prepare a stock solution of the test compound.
-
Amended Media: Autoclave the PDA and allow it to cool to approximately 50-55°C. Add the test compound from the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare a solvent-only control plate.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration that inhibits growth by 50%).
Caption: Potential cellular targets for fungicidal action.
Insecticidal Activity
The natural role of benzoxazinoids in plant defense against herbivores suggests that synthetic derivatives may possess insecticidal properties.[9][10]
The choice of bioassay will depend on the target insect's feeding habits.
Objective: To determine the toxicity of this compound to a model insect pest.
Materials:
-
Target insect species (e.g., larvae of Spodoptera frugiperda - fall armyworm)
-
Artificial insect diet
-
This compound
-
Solvent for stock solution
-
Multi-well bioassay trays or individual containers
Procedure (Diet Incorporation):
-
Stock Solution: Prepare a stock solution of the test compound.
-
Treated Diet: While preparing the artificial diet, incorporate the test compound at various concentrations just before the diet solidifies. Prepare a solvent-only control diet.
-
Infestation: Place one larva of a specific instar into each well or container with the treated or control diet.
-
Incubation: Maintain the bioassay trays in a controlled environment (e.g., 27°C, 60% RH, 16/8h light/dark cycle).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours. Also, note any sublethal effects such as reduced feeding or growth inhibition.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population).
Procedure (Topical Application):
-
Dosing Solutions: Prepare serial dilutions of the test compound in a volatile solvent like acetone.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of each dosing solution to the dorsal thorax of individual insects. Treat control insects with solvent only.
-
Observation: Place the treated insects in containers with an untreated food source.
-
Data Collection and Analysis: Record mortality at set time points and calculate the LD50 (lethal dose to kill 50% of the population).
Plant Growth Regulation/Biostimulant Effects
At low concentrations, some benzoxazinoids have been observed to stimulate plant growth.[1] This biostimulant effect is a valuable trait in modern agriculture.
Objective: To assess the potential of this compound to enhance plant growth at sublethal concentrations.
Materials:
-
Seedlings of a model crop plant (e.g., Arabidopsis thaliana, tomato, or maize)
-
This compound
-
Hydroponic or soil-based growth system
-
Nutrient solution
Procedure:
-
Establish Seedlings: Germinate seeds and grow them to a uniform stage (e.g., two-leaf stage).
-
Treatment: Prepare nutrient solutions containing low concentrations of the test compound (e.g., 0.1, 1, 10 µM). Include a control with no compound.
-
Application: Grow the seedlings in the respective treatment solutions (hydroponics) or apply the solutions as a soil drench.
-
Growth Period: Allow the plants to grow for a defined period (e.g., 14-21 days) under optimal greenhouse conditions.
-
Data Collection: Measure various growth parameters:
-
Shoot and root length
-
Fresh and dry biomass
-
Chlorophyll content (using a SPAD meter or spectrophotometry)
-
Lateral root formation
-
-
Analysis: Statistically compare the growth parameters of the treated plants to the control group to identify any significant stimulatory effects.
Data Interpretation and Next Steps
The results from these protocols will provide a comprehensive profile of the bioactivity of this compound.
| Quantitative Data Summary | EC50/LC50/LD50 | Selectivity Index | Growth Promotion (%) |
| Herbicide Screen (Weed A) | |||
| Herbicide Screen (Weed B) | |||
| Crop Phytotoxicity (Crop X) | |||
| Fungicide Screen (Fungus Y) | |||
| Fungicide Screen (Fungus Z) | |||
| Insecticide Screen (Insect P) | |||
| Biostimulant Screen (Crop X) |
Positive results in any of the screening assays should be followed by more in-depth studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize activity.
-
Mode of Action Elucidation: Identifying the specific biochemical target of the compound.
-
Field Trials: Evaluating performance under real-world agricultural conditions.[11]
-
Toxicology and Environmental Fate Studies: Assessing the safety profile of the compound.[12]
Conclusion
This compound represents a novel chemical entity with significant potential for application in agricultural research and development. By leveraging the inherent biological activity of the benzoxazinone scaffold and the specific chemical properties imparted by its bromo and propyl substituents, this compound may serve as a lead for the development of next-generation crop protection products or biostimulants. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its agricultural potential.
References
- Giyasov K. (2025). THE EFFECT OF BENZOXAZOLINONES ON PLANT GROWTH AND THEIR POTENTIAL AS BIOSTIMULANTS. Development Of Science, 10(5), 82-89.
- Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research.
- Cadot, S., et al. (2019). Metabolic regulation of the maize rhizobiome by benzoxazinoids. PubMed, 22(2), 22.
- Niemeyer, H. M. (n.d.). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO.
- Collavo, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
- Frey, M., et al. (n.d.).
- Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
- BenchChem. (n.d.).
- Krogh, P. H., et al. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI.
- Macias, F. A., et al. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
- Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
- Wouters, F. C., et al. (2016). Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. PMC - PubMed Central.
- Chem-Impex. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
- Dash, S. S., et al. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- Jensen, P. K., et al. (2006).
- Li, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH.
- BLDpharm. (n.d.). 1365273-01-3|this compound.
- Fu, Q., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PMC - NIH.
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- 1. THE EFFECT OF BENZOXAZOLINONES ON PLANT GROWTH AND THEIR POTENTIAL AS BIOSTIMULANTS - Development of Science [devos.uz]
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- 7. Joint action of benzoxazinone derivatives and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with N-Alkylated Benzoxazinones
This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth troubleshooting for solubility issues encountered with N-alkylated benzoxazinones in aqueous solutions.
Introduction
N-alkylated benzoxazinones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] However, their therapeutic potential is often hampered by poor aqueous solubility. This limitation stems from their predominantly hydrophobic and rigid aromatic core structure. The addition of N-alkyl groups, while often crucial for biological activity, can further increase lipophilicity, exacerbating solubility challenges.
This technical support center offers a structured approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of N-alkylated benzoxazinones.
Q1: Why are my N-alkylated benzoxazinone compounds poorly soluble in aqueous buffers?
A1: The low aqueous solubility of N-alkylated benzoxazinones is primarily due to their molecular structure. The benzoxazinone core is a large, hydrophobic aromatic system. The N-alkylation further contributes to the lipophilic character of the molecule, making it energetically unfavorable to interact with polar water molecules, which leads to poor solubility.[2]
Q2: I'm seeing my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer. What's the first thing I should do?
A2: This is a very common problem that occurs when the final concentration of your compound exceeds its solubility limit in the aqueous buffer. Here are the immediate steps to take:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay, if your experimental design permits.[2]
-
Reduce the Percentage of DMSO: High concentrations of DMSO in the final aqueous solution can cause the compound to "crash out." It is advisable to keep the final DMSO concentration below 1%, and ideally below 0.1%.[2]
-
Employ a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent.[2]
Q3: What are the most common strategies to improve the aqueous solubility of N-alkylated benzoxazinones?
A3: Several effective strategies can be employed, ranging from simple formulation adjustments to more complex techniques:
-
pH Adjustment: If your N-alkylated benzoxazinone has an ionizable functional group, adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt form.[3][4]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can create a more favorable environment for the hydrophobic compound.[5][6][7]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic benzoxazinone molecule, increasing its apparent water solubility.[8][9][10]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11][12][13]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to faster dissolution.[14][15][16]
Part 2: Troubleshooting Guide: Common Issues and Step-by-Step Solutions
This section provides detailed troubleshooting for specific problems you might encounter during your experiments.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Probable Cause: The intrinsic aqueous solubility of the N-alkylated benzoxazinone is low, and the final concentration in the buffer exceeds this limit.
Troubleshooting Workflow:
Caption: Initial troubleshooting for compound precipitation.
Protocol 1: Systematic Co-solvent Screening
This protocol will help you identify an effective co-solvent system to maintain your N-alkylated benzoxazinone in solution.
Materials:
-
N-alkylated benzoxazinone stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300 or 400, N,N-Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Test: Add a small volume of your DMSO stock solution to each co-solvent mixture to achieve your desired final compound concentration. For example, add 2 µL of a 10 mM stock to 198 µL of the buffer/co-solvent mix to get a 100 µM final concentration with 1% DMSO.[2]
-
Vortex and Incubate: Vortex each tube vigorously for 30 seconds and then incubate at room temperature for 1-2 hours.[2]
-
Observe: Visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble under those conditions.[2]
Data Interpretation:
| Co-solvent | 5% (v/v) | 10% (v/v) | 20% (v/v) |
| Ethanol | Precipitate | Precipitate | Clear |
| PEG 300 | Precipitate | Clear | Clear |
| Propylene Glycol | Precipitate | Precipitate | Precipitate |
| DMF | Clear | Clear | Clear |
This is example data. Your results will vary depending on the specific N-alkylated benzoxazinone.
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
Probable Cause: Poor solubility is leading to inaccurate and variable concentrations of the active compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent biological assay results.
Protocol 2: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good safety profiles.[18]
Materials:
-
N-alkylated benzoxazinone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Volatile organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator (optional)
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Dissolve the Compound: Dissolve your N-alkylated benzoxazinone in a minimal amount of a volatile organic solvent.[2]
-
Complexation: Slowly add the organic stock solution to the stirring HP-β-CD solution.[2]
-
Solvent Removal: If possible, use a rotary evaporator to gently remove the organic solvent.[2] Alternatively, the solution can be stirred overnight to allow for solvent evaporation.
-
Filtration and Quantification: Filter the solution through a 0.22 µm filter to remove any undissolved particles. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[2]
Issue 3: Low and Variable Oral Bioavailability in Animal Studies
Probable Cause: The poor aqueous solubility of the N-alkylated benzoxazinone is the rate-limiting step for its absorption in the gastrointestinal tract.
Advanced Formulation Strategy: Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[11][12] This can lead to the formation of a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[12][19]
Commonly Used Carriers:
-
Polyethylene glycols (PEGs)
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
Methods for Preparation:
-
Melting Method (Fusion): The drug and carrier are melted together and then rapidly cooled.[13]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[13][20]
-
Hot-Melt Extrusion: The drug and carrier are mixed and extruded at high temperature and pressure.[20]
Workflow for Developing a Solid Dispersion Formulation:
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 8. scispace.com [scispace.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. japsonline.com [japsonline.com]
"optimizing reaction conditions for the synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one"
Welcome to the technical support guide for the synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure product purity.
Introduction: The Synthetic Challenge
The target molecule, this compound, is synthesized via the N-alkylation of the corresponding lactam, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. While seemingly a straightforward nucleophilic substitution, this reaction presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of alkylation. The lactam starting material possesses two potential nucleophilic sites—the nitrogen and the oxygen atom of the amide group. This duality can lead to the formation of an undesired O-alkylated isomer, complicating purification and reducing the yield of the target N-alkylated product.
This guide provides a systematic approach to overcoming these challenges by exploring the critical parameters that govern the reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis is an N-alkylation reaction. The nitrogen atom of the lactam, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is deprotonated by a base to form a nucleophilic anion. This anion then attacks an electrophilic propyl source, typically a propyl halide, to form the desired product.
Q2: What are the most critical parameters I need to control?
The success of this synthesis hinges on four key parameters:
-
Choice of Base: The base must be strong enough to deprotonate the N-H group (pKa ≈ 17-18) but its selection influences the N- vs. O-alkylation ratio.
-
Solvent System: The solvent's polarity and ability to solvate ions are crucial for both reactivity and selectivity.
-
Alkylating Agent: The leaving group on the propyl chain (I > Br > Cl) dictates the required reaction temperature and time.
-
Temperature: The reaction temperature affects the rate and can influence the regioselectivity.
Q3: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should be able to distinguish three key spots:
-
Starting Material: 6-Bromo-2H-1,4-benzoxazin-3-one (typically the most polar spot).
-
N-alkylated Product: The desired product (less polar than the starting material).
-
O-alkylated Byproduct: If present, this isomer will often have an Rf value very close to the N-alkylated product, but it is typically slightly less polar.
Stain with potassium permanganate or visualize under UV light (254 nm). The disappearance of the starting material spot is a primary indicator of completion.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC plate shows a strong spot for the starting material even after several hours at elevated temperatures. What are the likely causes and solutions?
Low conversion is typically an issue of insufficient reactivity. Let's break down the potential causes, from most to least likely.
Causality: For the reaction to proceed, the lactam's N-H proton must be removed to generate a potent nucleophile. If this deprotonation is incomplete or the subsequent nucleophilic attack is too slow, the starting material will remain unreacted.
Troubleshooting Steps:
-
Evaluate Your Base:
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While often used for safety and ease of handling, carbonate bases may not be strong enough for complete deprotonation, leading to a slow or stalled reaction.[1] They are more suitable for more acidic N-H bonds.
-
Strong Bases (e.g., NaH, KHMDS, NaHMDS): For a lactam N-H, a strong, non-nucleophilic base like Sodium Hydride (NaH) is often required for rapid and complete deprotonation.[2] This drives the equilibrium towards the reactive anion. Ensure your NaH is fresh (a fine, grey powder, not chunky and white).
-
-
Re-evaluate the Alkylating Agent:
-
The reactivity order for alkyl halides is I > Br > Cl . If you are using 1-bromopropane and see low reactivity, switching to 1-iodopropane will significantly accelerate the reaction, often allowing for lower temperatures.
-
In-situ Iodide Generation: If you must use 1-bromopropane, adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can generate the more reactive propyl iodide in situ via the Finkelstein reaction.[1]
-
-
Optimize the Solvent:
-
The reaction requires a polar aprotic solvent to dissolve the reagents and stabilize charged intermediates.
-
Good Choices: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices. DMF's high polarity is particularly effective at solvating the cation (e.g., Na⁺), leaving a more "naked" and highly reactive lactam anion.[3]
-
Poor Choices: Protic solvents (e.g., ethanol, water) will quench the base and should be avoided. Non-polar solvents (e.g., toluene, hexanes) will not adequately dissolve the ionic intermediates.
-
-
Increase the Temperature: If using a weaker base or less reactive alkylating agent, increasing the temperature (e.g., from room temperature to 60-80 °C) can provide the necessary activation energy.[3] However, be cautious, as higher temperatures can also promote side reactions.
Problem 2: Formation of a Significant Side Product (Suspected O-Alkylation)
Q: My reaction goes to completion, but I obtain a mixture of two products that are very difficult to separate. I suspect O-alkylation. How can I confirm this and, more importantly, prevent it?
This is the most common challenge in this synthesis. The lactam anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. The reaction conditions determine which atom acts as the primary nucleophile.
Visualizing the Competing Pathways
Caption: Competing N- and O-alkylation pathways.
Confirmation:
-
¹H NMR: The most definitive way is to check the proton NMR spectrum. The desired N-propyl product will show a characteristic triplet for the N-CH₂ protons around 3.8-4.2 ppm. The O-propyl byproduct (an imino ether) will have its O-CH₂ triplet further downfield, typically around 4.3-4.7 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) in the N-alkylated product will appear around 165-170 ppm. In the O-alkylated product, this carbon is now part of a C=N bond and will shift significantly.
Prevention Strategies (Favoring N-Alkylation):
The key is to favor conditions that lead to the thermodynamically more stable product (N-alkylation) over the kinetically favored product (O-alkylation).
| Parameter | To Favor N-Alkylation (Thermodynamic Control) | To Favor O-Alkylation (Kinetic Control) | Causality |
| Solvent | Polar Aprotic (DMF, DMSO) [4] | Less Polar Aprotic (THF, Dioxane) | Polar solvents solvate the cation, creating a "free" anion where the more electronegative oxygen is shielded, promoting attack from the more available nitrogen. |
| Base Counter-ion | Smaller Cations (Na⁺, Li⁺) | Larger Cations (K⁺, Cs⁺) | Smaller cations associate more tightly with the oxygen atom (hard-hard interaction), sterically hindering O-alkylation and leaving the nitrogen (soft site) free to react. |
| Temperature | Higher Temperatures (e.g., 60-100 °C) | Lower Temperatures (e.g., 0 °C to RT) | Higher temperatures provide enough energy to overcome the activation barrier for the more stable N-alkylated product. O-alkylation is often faster at lower temperatures. |
| Reaction Time | Longer Reaction Times | Shorter Reaction Times | If O-alkylation is reversible, longer times at higher temperatures can allow the kinetic product to revert and form the thermodynamic product. |
Summary Table: Optimizing for N-Alkylation
| Condition | Recommended | Rationale |
| Base | NaH (60% in mineral oil) | Provides a small Na⁺ counter-ion and ensures complete deprotonation. |
| Solvent | Anhydrous DMF | High polarity favors N-alkylation. |
| Alkylating Agent | 1-Iodopropane or 1-Bromopropane + cat. KI | Increases reactivity, allowing for controlled conditions. |
| Temperature | Start at 0°C for deprotonation, then warm to 60-80°C | Controls the initial exotherm and then provides energy for thermodynamic control. |
Problem 3: Product Purification is Difficult
Q: I have a mixture of my product and unreacted starting material. How can I separate them effectively?
The starting material has a free N-H group, making it significantly more polar and capable of hydrogen bonding than the N-alkylated product. This difference is the key to separation.
Method 1: Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (or Heptane). Start with a low polarity mixture (e.g., 10% EtOAc) to elute the less polar byproduct (if any) and product, then gradually increase the polarity (e.g., to 40-50% EtOAc) to elute the more polar starting material.
Method 2: Acid-Base Extraction (if applicable)
-
The N-H of the starting material is weakly acidic and can be deprotonated by a strong base. Dissolve the crude mixture in a solvent like Dichloromethane or Ethyl Acetate. Wash with a dilute aqueous base solution (e.g., 1M NaOH). The deprotonated starting material will move to the aqueous layer, while the product remains in the organic layer. This method can be ineffective if the anion is not sufficiently water-soluble.
Method 3: Recrystallization
-
If the product is a solid, recrystallization can be highly effective. Screen solvents like Ethanol, Isopropanol, or mixtures of Ethyl Acetate/Hexanes to find a system where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind in the mother liquor.
Recommended Experimental Protocol
This protocol is designed as a robust starting point, incorporating the optimization principles discussed above.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials:
-
6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)[5]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Iodopropane (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting slurry at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add 1-iodopropane via syringe to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Quenching: Once complete, cool the reaction back down to 0 °C. Very slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl to destroy any excess NaH.
-
Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure this compound.
References
- Kudełko, A., & Zielińska-Błajet, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
- Chavan, S. S., & Sharma, P. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES. Chemistry and Industry.
- BenchChem. (n.d.). Technical Support Center: Reaction Optimization for N-Alkylation of Indolizines.
- gChem Global. (n.d.). Alkylation.
-
PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Gomm, A., et al. (2021). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]
Sources
"troubleshooting low yield in 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one synthesis"
Welcome to the technical support center for the synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following information is based on established principles of heterocyclic chemistry and field-proven insights.
Troubleshooting Guide: Addressing Low Yield
Low yields in the synthesis of this compound can be attributed to several factors, from suboptimal reaction conditions to competing side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent cause of low yield in N-alkylation reactions. Several factors can contribute to this issue:
-
Insufficient Deprotonation: The N-alkylation of the lactam nitrogen requires deprotonation by a suitable base to form the nucleophilic amide anion. If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting material.
-
Poor Solubility: The starting material or the base may have limited solubility in the chosen solvent, hindering the reaction.[1]
-
Low Reaction Temperature or Insufficient Time: The reaction may require more thermal energy or a longer duration to proceed to completion.
Troubleshooting Steps:
-
Choice of Base and Stoichiometry:
-
Ensure you are using a sufficiently strong base to deprotonate the lactam. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2]
-
Use at least a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation.
-
-
Solvent Selection:
-
Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally effective for N-alkylation reactions as they can dissolve the reactants and stabilize the transition state.[3] If solubility remains an issue, consider a different solvent system.
-
-
Reaction Conditions:
-
Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend the reaction time. Some N-alkylations can be slow and may require several hours to overnight stirring.
-
Experimental Protocol: Optimizing Reaction Completion
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) | Stronger bases ensure more complete deprotonation of the lactam nitrogen. |
| Solvent | Anhydrous DMF or ACN | Good solubility for reactants and facilitates Sₙ2 reactions. |
| Temperature | Start at room temperature and gradually increase to 50-80°C | Balances reaction rate with potential side reactions. |
| Time | Monitor reaction progress every 2-4 hours | Determines the optimal reaction time for maximum conversion. |
Q2: My TLC/LC-MS analysis shows the formation of a significant byproduct with the same mass as the desired product. What could this be and how can I prevent its formation?
A2: The most probable byproduct with the same mass as the N-propylated product is the O-propylated isomer, 4-Bromo-6-propoxy-2H-1,4-benzoxazine. The lactam starting material exists in tautomeric forms, and alkylation can occur at either the nitrogen or the oxygen atom.
Factors Influencing N- vs. O-Alkylation:
-
Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation.[4]
-
Base/Counterion: The nature of the cation from the base can influence the site of alkylation. For example, using potassium or cesium salts may favor N-alkylation.[2]
-
Leaving Group of the Alkylating Agent: The choice of propyl halide (iodide > bromide > chloride) can affect the reaction rate and selectivity.
Strategies to Favor N-Alkylation:
-
Solvent Choice: Utilize polar aprotic solvents such as DMF or DMSO.
-
Base Selection: Employ bases like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: Lower reaction temperatures may favor N-alkylation.
Q3: I am observing multiple spots on my TLC plate, some of which are likely due to side reactions of my propylating agent. What are these side reactions and how can I minimize them?
A3: The primary side reaction of the propylating agent, such as propyl bromide, under basic conditions is hydrolysis to form propanol.[5][6][7] This consumes the alkylating agent and can complicate purification. Another possibility is an elimination reaction to form propene, although this is less likely with a primary halide under these conditions.
Minimizing Side Reactions of the Alkylating Agent:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis of the propyl bromide.
-
Control Stoichiometry: Use a minimal excess of the propylating agent (e.g., 1.1-1.3 equivalents) to reduce the likelihood of side reactions and simplify purification.
-
Slow Addition: Adding the propyl bromide slowly to the reaction mixture can help to maintain a low instantaneous concentration, favoring the desired reaction over side reactions.[8]
Frequently Asked Questions (FAQs)
What is a good starting point for reaction conditions for the synthesis of this compound?
A robust starting point for this synthesis is the N-alkylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. A representative protocol is provided below:
Experimental Protocol: N-propylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor its progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
How do I effectively purify the final product?
Purification of this compound is typically achieved by column chromatography on silica gel.
Recommended Eluent Systems for Column Chromatography:
-
A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is often effective. The exact ratio will depend on the polarity of any byproducts.
Tips for Successful Purification:
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation.
-
TLC Analysis: Carefully analyze the crude mixture by TLC using different solvent systems to determine the optimal eluent for separation before running the column.
What are the key safety considerations for this synthesis?
-
Alkylating Agents: Alkyl halides like 1-bromopropane are potentially harmful and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled with care under an inert atmosphere.
-
Solvents: DMF and DMSO are skin-absorbent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
References
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? [online] Available at: [Link][5]
-
Google Patents. (n.d.). US2819319A - Production of alcohols by hydrolysis of alkyl bromides. [online] Available at: [6]
-
Allen. (n.d.). n-Propyl bromide (A) when boiled with aqueous KOH undergoes hydrolysis forming compound 'B' . The compound 'B' reacts with concentrated sulphuric acid at 443 K to yields compound 'C'. Identify the compound 'B' and 'C'. [online] Available at: [Link][7]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [online] Available at: [Link][1]
-
ACS Reagent Chemicals. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. [online] Available at: [Link][3]
-
PubMed Central (PMC). (n.d.). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. [online] Available at: [Link][4]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [online] Available at: [Link][2]
Sources
- 1. reddit.com [reddit.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 7. n-Propyl bromide (A) when boiled with aqueous KOH undergoes hydrolysis forming compound 'B' . The compound 'B' reacts with concentrated sulphuric acid at 443 K to yields compound 'C'. Identify the compound 'B' and 'C'. [allen.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"common side products in the synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one"
Welcome to the technical support guide for the synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side products during the synthesis, providing troubleshooting advice and mechanistic explanations to enhance your experimental success.
The typical synthesis of this compound involves the N-alkylation of the precursor, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. While seemingly straightforward, this reaction is not without its subtleties. The lactam moiety presents two potentially reactive sites—the nitrogen and the exocyclic carbonyl oxygen—leading to potential regioselectivity issues. Furthermore, reaction conditions must be carefully optimized to prevent degradation and other side reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My reaction is incomplete. I observe a significant amount of starting material, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, remaining. What are the likely causes and solutions?
Answer:
Incomplete conversion is one of the most common issues in the N-alkylation of lactams. The primary cause is often insufficient reactivity of the electrophile or suboptimal reaction conditions that fail to drive the reaction to completion. The nitrogen atom in the benzoxazinone ring is part of an amide (lactam), making its lone pair less nucleophilic due to resonance delocalization with the adjacent carbonyl group.
Root Causes & Troubleshooting Steps:
-
Base Strength & Stoichiometry: The base is critical for deprotonating the N-H of the lactam, generating the more nucleophilic amide anion.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not sufficiently favor the deprotonated form. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Stoichiometry: Ensure you are using at least one full equivalent of the base. For bases like K₂CO₃, which can be hygroscopic, using a slight excess (e.g., 1.2-1.5 equivalents) is advisable.
-
-
Alkylating Agent Reactivity: The nature of the propylating agent is paramount.
-
Leaving Group: The reactivity order for propyl halides is Propyl Iodide > Propyl Bromide > Propyl Chloride. If you are using propyl bromide with slow conversion, switching to propyl iodide can significantly accelerate the reaction.
-
Degradation: Ensure your alkylating agent is pure. Old bottles of alkyl halides can decompose.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing reaction rates.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they effectively solvate the cation of the base without strongly solvating the nucleophile.[1] Avoid protic solvents like ethanol or water, which can quench the base and the amide anion.
-
-
Temperature & Reaction Time:
-
Temperature: Many N-alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating to 50-80 °C. Monitor for potential side product formation at higher temperatures.
-
Time: Monitor the reaction progress by TLC or LC-MS. Some reactions may require extended periods (12-24 hours) to reach completion.
-
Experimental Protocol: Optimizing N-Alkylation
-
To a stirred solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF (10 mL/mmol), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add 1-iodopropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS every 2 hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and purification.
FAQ 2: I've isolated a product with the correct mass, but its NMR spectrum is inconsistent with the desired N-propyl structure. What could this impurity be?
Answer:
The most likely isomeric side product is the O-alkylated species, 6-Bromo-3-propoxy-2H-1,4-benzoxazine . This arises from the ambident nature of the amide anion nucleophile, which has electron density on both the nitrogen and the oxygen atoms.
Mechanistic Insight: N- vs. O-Alkylation
The outcome of the alkylation is governed by the principles of hard and soft acid-base (HSAB) theory. The nitrogen center is a "softer" nucleophile, while the oxygen center is "harder."
-
N-Alkylation (Kinetic/Thermodynamic Product): Generally, N-alkylation is the thermodynamically more stable product. Using softer alkylating agents (like propyl iodide) and polar aprotic solvents (DMF, DMSO) typically favors the Sₙ2 attack from the softer nitrogen atom.
-
O-Alkylation (Potential Kinetic Product): The harder oxygen atom may react faster under certain conditions, especially with harder electrophiles. The choice of counter-ion from the base can also influence the regioselectivity. For instance, lithium ions coordinate more tightly with the oxygen, potentially blocking it, whereas larger cations like potassium or cesium may favor O-alkylation.
Troubleshooting & Confirmation:
-
Spectroscopic Analysis:
-
¹H NMR: The desired N-propyl product will show a characteristic triplet for the N-CH₂ protons around 3.8-4.0 ppm. The O-propyl product would likely show the O-CH₂ triplet further downfield. Crucially, the O-alkylated isomer will lack the N-H proton signal that is present in the starting material. The methylene protons (H-2) of the benzoxazine ring will also have a different chemical shift.
-
¹³C NMR: The carbonyl carbon (C-3) in the N-propyl product will appear around 165-170 ppm. In the O-alkylated product, this carbon is part of an imino ether and will appear at a significantly different chemical shift.
-
-
Preventative Measures:
-
Use a combination of a strong base (like NaH) and a polar aprotic solvent (like DMF or THF) to reliably generate the N-anion.
-
Employ propyl iodide as the alkylating agent to favor attack at the softer nitrogen center.
-
Visualization of N- vs. O-Alkylation
Caption: Logical workflow for impurity identification.
References
-
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(10), 681-682. [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link]
Sources
Technical Support Center: 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
A Guide to Achieving High Purity for Researchers and Drug Development Professionals
Welcome to the dedicated technical guide for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. This document provides in-depth troubleshooting advice and detailed protocols designed to address the specific challenges encountered during the purification of this benzoxazinone derivative. Our goal is to move beyond simple procedural lists, offering causal explanations and field-proven insights to empower you to achieve the highest possible purity in your preparations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis and purification workflow.
Q1: My final product is an off-color solid with a broad melting point. How do I begin troubleshooting?
A1: An off-color appearance (typically yellow to brownish) and a wide melting point range are classic initial indicators of impurities. A pure, crystalline solid should appear as a white to pale cream powder and exhibit a sharp melting point. For instance, a related compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is described as a white to pale cream powder with a melting point of approximately 219-228°C.[1]
Your first step is a rapid, multi-point assessment to diagnose the problem:
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Run a TLC of your crude product against your starting materials using a solvent system like 3:1 Hexane:Ethyl Acetate. The presence of multiple spots indicates impurities. One spot may correspond to unreacted starting material, while others could be side-products.
-
Melting Point Analysis: Record the melting range of your crude product. A broad range (e.g., >5°C) confirms the presence of significant impurities that are disrupting the crystal lattice.
-
Solubility Tests: Take a few milligrams of your crude product and test its solubility in a range of common laboratory solvents at room temperature and upon heating (e.g., ethanol, methanol, ethyl acetate, toluene, heptane). This data is invaluable for selecting an appropriate recrystallization solvent.
This initial data collection will guide your choice of purification strategy, as detailed in the workflow below.
Q2: What are the most likely impurities in my synthesis of this compound?
A2: Understanding potential impurities is key to designing an effective purification strategy. Benzoxazinone syntheses, often starting from anthranilic acids or substituted anilines, can generate several types of contaminants.[2][3][4]
-
Unreacted Starting Materials: The most common impurities are the precursors. Depending on your synthetic route, this could be 4-bromo-2-aminophenol, a halo-acetylating agent, or N-propylated 4-bromoaniline derivatives. These are often more polar or more non-polar than the product and can be identified by running them as standards on your TLC plate.
-
Side-Products: Incomplete cyclization can leave N-acylated intermediates. Dimerization or polymerization, especially under harsh thermal conditions, can also occur.
-
Positional Isomers: If the bromination or propylation steps are not perfectly regioselective, you may have isomers that are very difficult to separate. For example, bromination could potentially occur at other positions on the aromatic ring.
-
Degradation Products: Benzoxazinone derivatives can sometimes be susceptible to hydrolytic decomposition, especially during purification on acidic media like standard silica gel.[2] This can lead to ring-opened products.
Q3: My recrystallization is failing. The product either "oils out" or my recovery is extremely low. What should I do?
A3: Recrystallization failure is typically a solvent problem. "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution is cooled too quickly. Low recovery means the chosen solvent keeps too much product dissolved at low temperatures.
Troubleshooting Recrystallization:
-
Systematic Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Use the table below to guide your small-scale trials. A "solvent pair" system (one good solvent, one poor solvent) is often highly effective.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Use Case |
| Ethanol / Water | High | 78 (Ethanol) | Good for moderately polar compounds. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool. |
| Ethyl Acetate / Heptane | Medium | 77 (EtOAc) | Excellent general-purpose pair. Dissolve in hot ethyl acetate, add heptane until persistent turbidity, then cool slowly. |
| Toluene | Low | 111 | Good for less polar compounds or to avoid "oiling out" due to its high boiling point. Cool slowly as crystals can form slowly. |
| Isopropanol (IPA) | Medium | 82 | A common choice that often provides good crystal formation. Can be used alone or with water. |
-
The "Oiling Out" Problem: If your compound oils out, it means the solution's saturation point is below the compound's melting point.
-
Solution A: Re-heat the mixture to re-dissolve the oil, add more solvent, and allow it to cool much more slowly (e.g., place the flask in a warm water bath that cools to room temperature over several hours).
-
Solution B: Use a solvent pair. Dissolve the oil in a minimal amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like heptane) at an elevated temperature until the solution becomes faintly cloudy. Then, cool slowly.
-
Q4: When is column chromatography necessary, and how can I avoid product degradation on silica gel?
A4: Column chromatography is the method of choice when recrystallization fails, particularly for:
-
Separating impurities with very similar solubility to your product.
-
Removing non-crystalline, oily impurities.
-
Isolating products from complex reaction mixtures with multiple components.
A known issue with some heterocyclic compounds is their potential for decomposition on standard silica gel, which is inherently acidic.[2]
Protocol & Best Practices:
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system. A mixture of Hexanes and Ethyl Acetate is a common starting point. Adjust the ratio until your product has an Rf value of 0.25-0.35 . This provides the best balance of movement and separation.
-
Column Packing: A well-packed column is essential. Use the "slurry method" by mixing your silica gel with the initial mobile phase and pouring it into the column.
-
Loading: For a solid sample, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of your packed column.
-
Deactivation (To Prevent Degradation): If you suspect your compound is acid-sensitive, neutralize the silica gel. This can be done by preparing your mobile phase with 0.5-1% triethylamine (Et₃N). This small amount of base will not significantly alter the polarity but will neutralize the acidic sites on the silica surface.
-
Running the Column: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by your product, and finally the highly polar impurities. Collect fractions and monitor them by TLC to pool the pure product fractions.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol uses a solvent-pair system of ethyl acetate and heptane, which is effective for compounds of intermediate polarity.
-
Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add approximately 10 mL of ethyl acetate. Heat the mixture gently on a hot plate with stirring until it boils and the solid dissolves completely. If it doesn't dissolve, add more ethyl acetate dropwise until a clear solution is obtained at boiling. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot, add heptane dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethyl acetate/heptane solution to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical technique (e.g., HPLC, NMR).
Protocol 2: Flash Column Chromatography
This protocol assumes an acid-sensitive compound and incorporates deactivation of the stationary phase.
-
TLC Analysis: Determine the optimal mobile phase. For example, a 4:1 Hexane:Ethyl Acetate mixture gives an Rf of ~0.3 for the product.
-
Prepare Mobile Phase: Prepare a stock solution of the mobile phase (e.g., 800 mL Hexane + 200 mL Ethyl Acetate). Add 1% triethylamine (10 mL) to this mixture to create the neutralized eluent.
-
Column Packing: For 1.0 g of crude product, use approximately 40-50 g of silica gel. Make a slurry of the silica gel in the prepared mobile phase and pour it into an appropriate size column. Allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the 1.0 g of crude product in ~3-5 mL of dichloromethane. Add ~2 g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions (e.g., 10-15 mL per tube).
-
Monitoring: Spot every few fractions on a TLC plate. Visualize the spots under a UV lamp.
-
Combine and Evaporate: Once the product has fully eluted, combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator.
-
Final Analysis: Analyze the resulting solid to confirm its purity. It may be necessary to co-evaporate with a solvent like toluene to remove residual triethylamine.
References
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followe - ACS Publications. Available at: [Link]
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry - ACS Publications. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available at: [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Available at: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
Sources
- 1. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
Technical Support Center: A Guide to Addressing Poor Cell Permeability of Benzoxazinone Derivatives
For: Researchers, scientists, and drug development professionals.
This guide serves as a specialized resource for overcoming one of the most common and critical hurdles in the development of benzoxazinone-based therapeutics: poor cell permeability. When a compound with high potency in biochemical assays fails to show activity in a cellular context, permeability issues are often the culprit. This document provides a structured, expert-led approach to diagnose the underlying causes, troubleshoot experimental challenges, and implement effective solutions to enhance the cellular uptake of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when confronting potential permeability problems with their benzoxazinone derivatives.
FAQ 1: My benzoxazinone derivative is highly active against its purified enzyme target but shows no effect in my cell-based assay. Is poor cell permeability the definite cause?
A significant loss of potency between a biochemical and a cellular assay strongly suggests a permeability barrier. The compound is likely failing to cross the cell membrane to reach its intracellular target in sufficient concentrations. However, other factors could be at play and should be considered:
-
Active Efflux: The compound might be efficiently shuttled out of the cell by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This means that even if it can enter, it cannot accumulate to a therapeutic level.[1][2]
-
Rapid Intracellular Metabolism: Once inside the cell, the compound could be quickly metabolized into an inactive form.
-
Poor Solubility or Non-Specific Binding: The compound may have low aqueous solubility in the assay medium or adsorb to plasticware, reducing the effective concentration available to the cells.
A systematic investigation, beginning with a direct assessment of permeability, is the most reliable way to pinpoint the issue.
FAQ 2: What specific physicochemical properties of my benzoxazinone derivative could be hindering its cell permeability?
Passive diffusion across the lipid bilayer of a cell membrane is a delicate balance between lipophilicity and polarity. For benzoxazinone derivatives, common red flags for poor permeability include:
-
High Polarity: A high Topological Polar Surface Area (TPSA), often cited as greater than 140 Ų, can significantly impede membrane crossing. This is frequently caused by an excessive number of hydrogen bond donors (HBDs) and acceptors (HBAs) on the benzoxazinone scaffold.[3]
-
Low Lipophilicity: A low octanol-water partition coefficient (LogP) indicates that the compound prefers the aqueous environment over the lipid membrane, preventing efficient partitioning into the cell.
-
High Molecular Weight: While not an absolute barrier, molecules exceeding 500 Daltons often face greater difficulty in passive diffusion.[3]
-
Charge: If the benzoxazinone structure includes an ionizable group (like a carboxylic acid or amine), its charged state at physiological pH (~7.4) will dramatically reduce its ability to pass through the hydrophobic membrane core.[4]
In silico modeling can provide early, valuable predictions of these properties, helping to guide the chemical optimization process.[5]
FAQ 3: Should I use a PAMPA or a Caco-2 assay to test the permeability of my compounds, and what's the difference?
Choosing the right assay depends on the question you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion. It measures a compound's ability to cross an artificial lipid membrane, providing a clean assessment of its passive permeability. It is an ideal first-line screening tool to quickly rank a series of compounds.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human intestinal cells (Caco-2) that mimic the gut wall. It is more biologically complex and provides a richer dataset, measuring not only passive diffusion but also the impact of active transporters, including both uptake and efflux.[2]
Our Recommendation: Begin with the PAMPA assay for an efficient, high-throughput initial screen of your benzoxazinone derivatives. This will identify compounds with good intrinsic passive permeability. For lead candidates, or if you suspect active transport mechanisms are involved, progress to the more physiologically relevant Caco-2 assay.
FAQ 4: Is a prodrug strategy a viable option for improving my benzoxazinone derivative's permeability?
Yes, the prodrug approach is a powerful and widely used strategy in medicinal chemistry to overcome permeability issues.[4][6][7][8] The fundamental concept is to chemically attach a temporary, lipophilic "promolety" to a polar functional group on your parent molecule. This masked, more lipophilic version (the prodrug) can cross the cell membrane more easily. Once inside the cell, native enzymes, such as esterases, cleave off the promoiety to release the active drug.
A classic application is the esterification of a carboxylic acid or hydroxyl group, which neutralizes charge and reduces hydrogen bonding potential, thereby enhancing passive diffusion.[9]
Part 2: Troubleshooting Guide: A Systematic Workflow
This guide provides a logical, step-by-step process for diagnosing and resolving permeability issues with your benzoxazinone derivatives.
Workflow for Diagnosing and Improving Permeability
Sources
- 1. Benzocyclohexane oxide derivatives and neolignans from Piper betle inhibit efflux-related resistance in Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Inhibitors of Bacterial Multidrug Efflux Pumps Potentiate Antimicrobial Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
"minimizing degradation of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one during experiments"
A Guide to Minimizing Degradation During Experimental Workflows
Welcome to the technical support guide for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount to achieving reproducible and reliable results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize degradation of this specific benzoxazinone derivative in your experiments.
While specific degradation data for this compound is not extensively published, the stability of the benzoxazinone core is well-characterized. The guidance herein is based on the known chemical properties of this class of compounds, providing a robust framework for your experimental design.
Section 1: Compound Profile & Intrinsic Stability
This compound is a synthetic organic compound used in medicinal chemistry and drug development research.[1] Its structure, featuring a lactam ring fused to a brominated benzene ring, presents specific stability challenges that researchers must manage.
| Property | Data | Source |
| CAS Number | 1365273-01-3 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [2] |
| Molecular Weight | 270.12 g/mol | [2] |
| Appearance | Off-white to tan solid | [1] |
| Storage | Varies; recommend 0-8°C, desiccated | [1][6] |
The primary points of instability in the benzoxazinone scaffold are the C-N and C-O bonds within the heterocyclic ring. This ring is susceptible to hydrolysis, particularly under non-neutral pH conditions, which can lead to ring-opening or rearrangement to more stable structures.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound?
A: Based on the behavior of related benzoxazinoids, the main factors are pH, solvent choice, temperature, and light exposure .
-
pH: The stability of the benzoxazinone ring is pH-dependent. Both strongly acidic and basic conditions can catalyze the hydrolysis of the lactam bond, leading to degradation.[7]
-
Solvents: Protic solvents, especially water and methanol, can participate in solvolysis reactions. Aprotic solvents are generally preferred for long-term storage of stock solutions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Therefore, experiments should be conducted at the lowest practical temperature.
-
Light: While not as commonly cited for this specific class as pH or solvent, photodecomposition is a potential degradation pathway for many complex organic molecules. It is best practice to protect solutions from light.
Q2: How should I properly store the solid compound and my stock solutions?
A: Proper storage is the first line of defense against degradation.
-
Solid Compound: Store the solid material at 0-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Although some suppliers suggest room temperature storage, refrigeration minimizes the risk of slow thermal degradation over time.[6]
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C . When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What solvents should I use or avoid for my experiments?
A: Solvent choice is critical for maintaining compound integrity in solution.
| Solvent Class | Recommendation & Rationale |
| Aprotic Polar (DMSO, DMF) | Highly Recommended for stock solutions. These solvents are non-reactive towards the benzoxazinone core and have excellent solvating power. |
| Aprotic Nonpolar (DCM, Toluene) | Recommended for synthetic steps or extractions. They are unlikely to cause degradation. |
| Protic Polar (Methanol, Ethanol) | Use with Caution. Can act as nucleophiles, potentially leading to ring-opening. If required, use anhydrous grades and prepare solutions fresh. |
| Aqueous Buffers | High Risk. Water is the primary driver of hydrolysis. If unavoidable, prepare solutions immediately before use, keep them cold (on ice), and limit the experiment duration. The degradation of related benzoxazinones is known to be rapid in aqueous solutions.[7] |
Section 3: Troubleshooting Guide
Q: I'm seeing an unexpected new peak in my HPLC/LC-MS analysis over time. Could this be a degradation product?
A: Yes, this is a classic sign of compound degradation. For benzoxazinones, a common degradation pathway involves the contraction of the heterocyclic ring to form a more stable benzoxazolinone.[8]
-
What is happening: The N-propyl group and the adjacent carbonyl are part of a lactam structure. Under hydrolytic conditions, this ring can open and subsequently rearrange. A likely degradation product would be the corresponding 6-Bromo-benzoxazolin-2-one derivative, though other products are possible.[9]
-
Troubleshooting Steps:
-
Characterize the Peak: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peak. Compare this to the masses of potential degradation products.
-
Perform a Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period. Analyze the resulting mixture by LC-MS. If the peak you are observing in your experiment matches the retention time and mass of a peak generated in the forced degradation study, you have strong evidence of its identity.
-
Review Your Protocol: Is the compound spending too long in an aqueous buffer? Can the temperature be lowered? Can the pH be adjusted closer to neutral?
-
Q: My assay results are inconsistent and show a loss of compound activity over the course of the experiment.
A: This strongly suggests the active compound is degrading during the assay itself, leading to a lower effective concentration over time.
-
What is happening: The experimental conditions (e.g., aqueous buffer, 37°C incubation) are likely causing the compound to degrade. The degradation rate for similar benzoxazinones can be on the order of hours in aqueous media.[10]
-
Troubleshooting Steps:
-
Run a Time-Course Stability Check: Prepare your compound in the final assay buffer. Aliquot and incubate it under the exact assay conditions (temperature, light, etc.). At various time points (e.g., 0, 1, 2, 4, 8 hours), quench a sample and immediately analyze it by HPLC to quantify the remaining parent compound.
-
Optimize the Assay Protocol:
-
Reduce Incubation Time: Can the assay endpoint be measured earlier?
-
Lower Temperature: If biologically permissible, can the assay be run at room temperature or even 4°C?
-
Component Addition Order: Add the this compound to the assay mixture as the very last step before measurement to minimize its time in the destabilizing buffer.
-
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stock Solutions
-
Pre-analysis: Ensure the solid this compound has been stored correctly at 0-8°C, desiccated.
-
Environment: Perform all weighing and dissolution in a controlled environment with low humidity.
-
Solvent Selection: Use anhydrous, HPLC-grade DMSO.
-
Procedure: a. Accurately weigh the desired amount of the compound into a sterile, amber glass vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). c. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) may be used if necessary. d. Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
SOP 2: Monitoring Compound Stability by HPLC
This protocol allows you to empirically determine the stability of your compound under specific experimental conditions.
-
System Preparation: a. Use a reliable C18 reverse-phase HPLC column. b. The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), a common system for analyzing benzoxazinone degradation products.[8] c. Develop a gradient method that provides good separation between the parent compound and any potential impurities or degradants.
-
Sample Preparation (Time-Course Study): a. Prepare a solution of the compound at the final experimental concentration in the target buffer/medium. b. Immediately withdraw an aliquot, quench if necessary (e.g., by diluting with cold acetonitrile), and label it "T=0". This is your baseline. c. Incubate the remaining solution under the exact experimental conditions (temperature, light, etc.). d. At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots and process them identically to the T=0 sample.
-
Analysis: a. Inject all samples onto the HPLC system. b. Integrate the peak area of the parent compound at each time point. c. Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Interpretation: Plot the percentage of compound remaining versus time. This will give you a clear degradation profile and inform the maximum allowable duration for your experiments under those conditions.
Section 5: Visualizing Degradation & Workflows
Proposed Degradation Pathway
The following diagram illustrates a plausible hydrolytic degradation pathway for this compound, based on established benzoxazinone chemistry.[7][8]
Caption: Proposed hydrolytic degradation of the parent compound.
Experimental Workflow for Stability Assessment
This workflow outlines the logical steps for proactively assessing compound stability before beginning large-scale experiments.
Caption: Workflow for conducting a time-course stability study.
References
-
Hu, L., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. Available at: [Link]
-
Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. Available at: [Link]
-
ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. ResearchGate. Available at: [Link]
-
Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554–561. Available at: [Link]
-
Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(28), 5733–5739. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. ResearchGate. Available at: [Link]
-
PubMed. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 5. arctomsci.com [arctomsci.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. bibrepo.uca.es [bibrepo.uca.es]
- 8. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
"unexpected results in biological assays with 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one"
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in biological assays involving 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. The benzoxazinone scaffold is known to be biologically active, with various derivatives reported to have anti-cancer and antifungal properties.[1][2][3][4] However, like many small molecules, these compounds can sometimes produce artifacts in high-throughput screening (HTS) and other sensitive biological assays.[5][6] This guide provides a structured approach to troubleshooting, helping you to distinguish between genuine biological activity and experimental artifacts.
Our troubleshooting philosophy is grounded in a systematic process of elimination, starting with the compound itself, moving to the assay conditions, and finally considering the biological target and mechanism of action.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when unexpected results are observed.
Q1: We are observing activity of this compound in our primary screen, but the results are not reproducible. What could be the cause?
Inconsistent results are often the first sign of an experimental artifact. Several factors could be at play:
-
Compound Instability: The compound may be degrading under your specific experimental conditions (e.g., in aqueous buffer, exposure to light, or repeated freeze-thaw cycles).[7]
-
Poor Solubility: If the compound is not fully soluble at the tested concentration, it can lead to variable results. Precipitation in the assay plate is a common source of error.[6][7]
-
Aggregation: Many small molecules can form colloidal aggregates at certain concentrations, which can non-specifically inhibit enzymes or interfere with assay readouts.[8][9][10][11] This is a very common cause of false positives in HTS campaigns.[12][13]
Q2: Our dose-response curve for this compound is unusually steep or has a strange shape. What does this indicate?
A non-classical dose-response curve can be a red flag. A very steep curve, for instance, can be characteristic of compound aggregation, where a critical concentration is reached that triggers the formation of inhibitory colloids.[11] Other reasons could include cytotoxicity at higher concentrations or complex interactions with the assay components.
Q3: Could this compound be a "Pan-Assay Interference Compound" (PAIN)?
It's a possibility that any novel compound could behave as a PAIN. PAINS are compounds that appear as "hits" in multiple assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.[14][15][16] Some chemical motifs are known to be associated with PAINS, such as catechols, quinones, and rhodanines.[14][17] While the benzoxazinone core is not a classic PAIN structure, it is always prudent to perform counter-screens to rule out assay interference.
Q4: We are using a fluorescence-based assay and are seeing unexpected inhibition/activation. How can we be sure it's real?
Fluorescence-based assays are particularly susceptible to artifacts.[13][18] The compound itself might be fluorescent at the excitation/emission wavelengths of your assay, or it could be a quencher of the fluorescent signal.[19] This can lead to false positive or false negative results. It is crucial to run control experiments to check for auto-fluorescence and quenching.
Part 2: Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to diagnosing the root cause of your unexpected results.
Guide 1: Compound Integrity and Behavior
Before questioning the biological system, it is essential to validate the tool you are using.
Question: Is the observed activity due to the compound itself or an artifact of its physicochemical properties?
Caption: A workflow for validating the integrity of your compound.
-
Purity and Identity Confirmation:
-
Action: Obtain a fresh sample of this compound. Confirm its identity and purity using analytical methods such as HPLC-MS and NMR.[7]
-
Rationale: Impurities from synthesis or degradation products could be responsible for the observed biological activity. A purity of >95% is recommended for most biological assays.
-
-
Solubility Assessment:
-
Action: Perform a visual or nephelometric solubility test in your final assay buffer. Prepare the compound at the highest concentration to be tested and visually inspect for precipitation.
-
Rationale: Undissolved compound leads to an inaccurate concentration and can cause light scattering in optical assays, mimicking an active result.[6]
-
-
Aggregation Analysis:
-
Action: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[11] A significant reduction in activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[8][9]
-
Rationale: Detergents disrupt the formation of colloidal aggregates, thus eliminating their non-specific inhibitory effects.[11]
-
| Condition | Expected IC50 (if aggregation) | Expected IC50 (if true inhibitor) |
| Standard Assay Buffer | 5 µM | 5 µM |
| Assay Buffer + 0.01% Triton X-100 | > 50 µM (or inactive) | ~5 µM |
-
Stability Evaluation:
-
Action: Pre-incubate the compound in the assay buffer for the full duration of your experiment. Then, use this pre-incubated solution in the assay. Compare the results to those obtained with a freshly prepared solution.
-
Rationale: This will reveal if the compound is degrading over the course of the assay, which could lead to a loss of activity or the formation of an active degradation product.
-
Guide 2: Assay-Specific Interference
If the compound's properties are not the issue, the next step is to investigate potential interference with your assay technology.
Question: Is the compound interfering with the detection method?
Caption: Decision tree for identifying assay-specific interference.
-
For Fluorescence Assays:
-
Autofluorescence Check: In a buffer-only plate, add the compound at various concentrations and measure the fluorescence at the same wavelengths used in your assay.
-
Quenching Check: Run the assay with a known fluorescent product/substrate and add the compound. A decrease in signal independent of the biological reaction indicates quenching.
-
-
For Luminescence Assays (e.g., Luciferase-based):
-
Action: Perform the assay with a pre-determined amount of luciferase enzyme and its substrate, then add your compound. A decrease in the luminescent signal suggests direct inhibition of the reporter enzyme.[18]
-
-
For Absorbance Assays:
-
Action: Measure the absorbance spectrum of the compound in the assay buffer to identify any overlap with the wavelength used for detection.
-
Guide 3: Biological Validation
Once compound- and assay-related artifacts have been ruled out, you can focus on validating the biological activity.
Question: Is the compound's activity specific to the intended biological target?
-
Orthogonal Assays:
-
Action: Confirm the activity of this compound in a secondary assay that uses a different detection method or principle.[20][21] For example, if your primary screen was a biochemical assay, a cell-based assay would be a good orthogonal follow-up.
-
Rationale: A true hit should show activity across multiple, distinct assay platforms.[22][23]
-
-
Target Engagement Assays:
-
Action: If a specific molecular target is hypothesized, use a method to directly measure the binding of the compound to the target. Techniques like Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can be employed.[7][20]
-
Rationale: These methods provide direct evidence that the compound interacts with its intended target, strengthening the case for a specific mechanism of action.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Action: Synthesize or purchase analogs of this compound with small chemical modifications. Test these analogs in your assay.
-
Rationale: True inhibitors typically exhibit a clear SAR, where small changes to the chemical structure lead to predictable changes in activity. In contrast, non-specific or artifactual activity often shows a very "flat" SAR, where many analogs are either active or inactive with no clear pattern.[22]
-
References
-
Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(2), 116-125. [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2021). In Next Steps for Functional Genomics. National Academies Press (US). [Link]
-
Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Expert Opinion on Drug Discovery, 9(7), 735-745. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]
-
Frequent hitters: nuisance artifacts in high-throughput screening. (2020). Drug Discovery Today, 25(4), 698-706. [Link]
-
Interference and Artifacts in High-content Screening. (2020). In Assay Guidance Manual. [Link]
-
Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. (2012). ACS Chemical Biology, 7(7), 1163-1169. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Chemical Information and Modeling, 63(1), 57-71. [Link]
-
Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2022). Journal of Agricultural and Food Chemistry, 70(1), 314-323. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Chemical Genomics, 4, 70-80. [Link]
-
Pan-assay interference compounds. (n.d.). In Wikipedia. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
-
Pan-assay interference compounds – Knowledge and References. (2022). Taylor & Francis Online. [Link]
-
Assay Troubleshooting. (n.d.). MB - About. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). Journal of Medicinal Chemistry, 60(11), 4494-4503. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Biochemistry & Pharmacology: Open Access, 4(2). [Link]
-
Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). Molecules, 26(16), 4995. [Link]
-
Pan Assay Interference Compounds. (2022, June 13). YouTube. [Link]
-
6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). Molecules, 26(21), 6483. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(6), 11-15. [Link]
-
Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. (2001). Pharmazie, 56(11), 867-871. [Link]
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- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
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- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
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- 23. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Method for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one Analysis
Welcome to the dedicated technical support guide for the HPLC analysis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and a foundational experimental protocol. Our goal is to empower you with the expertise to overcome common analytical challenges and optimize your chromatographic method for robust and reliable results.
Part 1: Troubleshooting Guide
Chromatographic analysis can present a variety of challenges. This section addresses specific issues you might encounter during the analysis of this compound, providing logical steps to diagnose and resolve them.
Diagram: Troubleshooting Workflow for Common HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
Question & Answer Troubleshooting Guide
Issue 1: My peak for this compound is fronting.
-
Question: What causes the characteristic "shark fin" or fronting peak shape?
-
Answer: Peak fronting is most commonly a result of column overload.[1] This happens when the concentration of the analyte injected is too high for the column's capacity, leading to saturation of the stationary phase. Another potential cause is the sample being dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move too quickly at the beginning of its journey through the column.
-
Troubleshooting Steps:
-
Dilute your sample: A simple 1-in-10 dilution can often resolve the issue. If the fronting disappears, you have confirmed column overload.[1]
-
Reduce injection volume: If you cannot dilute the sample, try reducing the injection volume.
-
Check your sample solvent: Ensure your sample is dissolved in the mobile phase or a solvent with a weaker elution strength.
-
Issue 2: I'm observing significant peak tailing.
-
Question: Why is my peak asymmetrical with a tail?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds, this can be due to interactions with acidic silanol groups on the silica surface of the column. Other causes can include using an incorrect mobile phase pH or a blocked column frit.[2]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.
-
Use a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine to the mobile phase can reduce tailing.
-
Column Health: If tailing is observed for all peaks, it could indicate a column issue. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[2]
-
Issue 3: My retention times are shifting.
-
Question: Why are the retention times for my analyte inconsistent between runs?
-
Answer: Retention time shifts can be gradual or sudden. Gradual shifts often point to column aging or changes in the mobile phase composition over time.[2] Sudden shifts are typically due to system issues like leaks, a change in flow rate, or an incorrectly prepared mobile phase.[2]
-
Troubleshooting Steps:
-
Check for Leaks: Visually inspect all fittings for any signs of leakage.
-
Verify Flow Rate: Ensure the pump is delivering the set flow rate accurately.
-
Mobile Phase Preparation: Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[2]
-
Issue 4: I'm seeing a noisy or drifting baseline.
-
Question: What is causing instability in my chromatogram's baseline?
-
Answer: A noisy baseline can be caused by air bubbles in the system, a contaminated detector cell, or a failing detector lamp.[2] A drifting baseline often indicates a lack of column equilibration or contamination in the mobile phase.
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed using sonication or an inline degasser.[2]
-
Purge the System: Purge the pump to remove any air bubbles.
-
Clean the Detector Cell: If the noise persists, the detector flow cell may need cleaning.
-
Ensure Equilibration: Allow sufficient time for the column to equilibrate, which is especially important for gradient methods.[2]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the HPLC method for this compound.
1. How do I choose the right HPLC column?
-
Given the structure of this compound, which contains both non-polar (propyl and bromo-substituted benzene ring) and polar (amide and ether linkages) functionalities, a reversed-phase column is the most suitable starting point.[3][4][5]
-
Recommendation: A C18 column is a versatile and robust choice for this type of molecule.[3] For potentially better peak shape with this and related benzoxazinone derivatives, a C12 column has also been shown to be effective.[6]
-
Particle Size: A 3-5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.[7]
2. What is the best mobile phase composition?
-
A typical reversed-phase mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8][9]
-
Starting Point: A good starting point would be a mixture of acetonitrile and water. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.
-
Optimization: The ratio of organic solvent to water will determine the retention time. Increasing the percentage of acetonitrile will decrease the retention time. A systematic approach, such as running a gradient from a low to a high concentration of organic solvent, can help determine the optimal isocratic or gradient conditions.[9][10]
3. How do I select the optimal detection wavelength?
-
The ideal wavelength is one where the analyte has maximum absorbance and potential impurities or matrix components have minimal absorbance.[11][12]
-
Procedure:
-
Dissolve a pure standard of this compound in your mobile phase.
-
Use a UV-Vis spectrophotometer to scan the solution across a range of wavelengths (e.g., 190-400 nm) to find the wavelength of maximum absorbance (λmax).[11]
-
If a spectrophotometer is unavailable, a photodiode array (PDA) or diode array detector (DAD) in your HPLC system can acquire the full spectrum of your eluting peak.[13]
-
-
Rationale: Selecting the λmax provides the highest sensitivity for your analysis.[11][14]
4. What is the effect of flow rate on my separation?
-
The flow rate of the mobile phase influences analysis time, resolution, and peak shape.[15][16]
-
Higher Flow Rate: Leads to shorter analysis times but can decrease resolution and cause broader peaks.[15]
-
Lower Flow Rate: Can improve resolution but will increase the analysis time. Excessively low flow rates can also lead to peak broadening due to longitudinal diffusion.[17]
-
Optimization: For a standard 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is a common starting point.[15] Adjusting the flow rate in small increments can help find the best balance between speed and separation efficiency.
Part 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for a baseline HPLC analysis of this compound. This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
Diagram: HPLC Method Workflow
Caption: A streamlined workflow for the HPLC analysis protocol.
Step-by-Step Methodology
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.22 µm syringe filters
2. Instrumentation and Columns
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA/DAD detector.[13][18]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas for 15 minutes in a sonicator bath.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
4. HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds.[3] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides a good starting point for elution.[8] |
| Flow Rate | 1.0 mL/min | Balances analysis time and efficiency.[15] |
| Column Temperature | 30 °C | Improves peak shape and reproducibility. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | λmax (determine experimentally) | Maximizes sensitivity.[11] |
| Run Time | 10 minutes | Adjust based on the retention time of the analyte. |
5. System Equilibration and Analysis
-
Purge the pump lines with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 15-30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared samples. It is good practice to run a standard periodically to check for system drift.
6. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
This comprehensive guide provides a solid foundation for the successful HPLC analysis of this compound. Remember that all methods should be validated for their intended use.
References
- ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Effect of Flow Rate on Ultrafast Separation of Proteins – Comparison of ZORBAX Poroshell Technology to Totally Porous Columns. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Lab Tech. (2024). Choosing the Best HPLC Detector for UV-Visible Analysis. Retrieved from [Link]
- Dolan, J. W. (2014). Flow-Rate and Peak Spacing. LCGC North America.
-
Chemistry For Everyone. (2025). How Does Flow Rate Affect Chromatography?. YouTube. Retrieved from [Link]
-
Quora. (2024). What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC?. Retrieved from [Link]
-
ResearchGate. (2016). How to select wavelength in hplc method development?. Retrieved from [Link]
-
Buchi.com. (n.d.). We need to talk about flow rate and column efficiency in chromatography. Retrieved from [Link]
-
Chrom-Ed. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
YouTube. (2021). wavelength selection during method development using UV detector during HPLC method development. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
JASCO Global. (2025). Principles of HPLC (4) Detectors. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Jonsson, M., et al. (2004). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 76(6), 1708-1713. [Link]
-
Biocompare. (n.d.). HPLC UV-Vis Detectors. Retrieved from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
- Journal of Chromatographic Science. (1986).
-
Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]
-
Pharmaeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Validation & Comparative
"analytical methods for the characterization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one"
An In-Depth Comparative Guide to the Analytical Characterization of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
This guide provides a comprehensive comparison of essential analytical methodologies for the structural elucidation and purity assessment of this compound, a substituted benzoxazinone derivative. For researchers in drug discovery and chemical synthesis, rigorous and multi-faceted characterization is not merely a procedural step but the foundation of scientific integrity, ensuring the identity, purity, and stability of a molecule of interest. This document moves beyond mere protocols to explain the strategic rationale behind method selection, data interpretation, and the synergistic power of a combined analytical approach.
The benzoxazinone core is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a range of biological activities.[1][2][3] The specific substitutions on our target molecule—a bromine atom on the aromatic ring and a propyl group on the nitrogen—present distinct features that are ideally suited for interrogation by specific analytical techniques. This guide will compare and contrast the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for a holistic characterization.
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry is the cornerstone for determining the molecular weight of a synthesized compound. For halogenated molecules like this compound, it offers an immediate and unmistakable signature due to the isotopic distribution of bromine.
Principle & Rationale
MS ionizes a sample and separates the resulting ions based on their mass-to-charge (m/z) ratio. The presence of bromine, which naturally exists as two stable isotopes, 79Br (50.7% abundance) and 81Br (49.3% abundance), provides a critical diagnostic clue.[4] Any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two m/z units.[5][6][7] This isotopic pattern is a powerful confirmatory tool that instantly suggests the presence of bromine.
Comparative Analysis: LC-MS vs. GC-MS
While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, LC-MS is generally the superior choice for this class of compounds. Benzoxazinone derivatives, while not extremely polar, have a moderate molecular weight and may have limited volatility, making them more amenable to LC separation prior to MS analysis.[8][9] LC-MS with Electrospray Ionization (ESI) is a soft ionization technique that is excellent for preserving the molecular ion, which is critical for initial characterization.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation :
-
System : Agilent 1260 Infinity II HPLC or equivalent.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometric Detection :
-
System : Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Scan Range : m/z 100-500.
-
Fragmentor Voltage : 100 V (can be optimized to induce fragmentation if desired).
-
Expected Data & Interpretation
The molecular formula for this compound is C₁₁H₁₂BrNO₂. The expected molecular weight is approximately 270.12 g/mol .
-
Molecular Ion (M⁺) : In the mass spectrum, we expect to see two prominent peaks of nearly equal intensity corresponding to the protonated molecule [M+H]⁺.
-
One peak at m/z ≈ 270, corresponding to the molecule containing the 79Br isotope.
-
A second peak at m/z ≈ 272, corresponding to the molecule containing the 81Br isotope.
-
-
Fragmentation : Key fragments could include the loss of the propyl group ([M-C₃H₇]⁺) or cleavage of the benzoxazinone ring, which would also exhibit the characteristic 1:1 bromine isotope pattern if the bromine atom is retained.
| Technique | Strengths for this Molecule | Limitations |
| LC-MS | - Confirms molecular weight. - Unambiguously identifies the presence of one bromine atom via the M/M+2 isotopic pattern.[4][6] - High sensitivity. - Provides structural clues from fragmentation. | - Does not provide definitive atom connectivity. - Isomers may not be distinguishable by MS alone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a novel derivative like this compound, both ¹H and ¹³C NMR are indispensable.[10][11][12]
Principle & Rationale
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at distinct frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing us to differentiate atoms in different parts of the molecule. Coupling patterns in ¹H NMR further reveal which protons are adjacent to each other, building a map of the molecule's framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition :
-
Spectrometer : Bruker Avance 400 MHz or equivalent.
-
Experiments :
-
¹H NMR : Acquire a standard proton spectrum.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum.
-
(Optional but Recommended) : 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations) for complete assignment.
-
-
Expected Data & Interpretation
-
¹H NMR Spectrum :
-
Aromatic Region (δ ~6.8-7.5 ppm) : Three protons on the benzene ring will show distinct signals. The substitution pattern (bromo at C6) will dictate the splitting patterns (e.g., a doublet, a singlet-like signal, and a doublet of doublets).
-
Oxazine Methylene (δ ~4.6 ppm) : The -O-CH₂-C=O protons will appear as a singlet, integrating to 2H.[13][14]
-
Propyl Group (δ ~0.9-3.8 ppm) :
-
-N-CH₂-: A triplet.
-
-CH₂-CH₃: A multiplet (sextet).
-
-CH₃: A triplet.
-
-
-
¹³C NMR Spectrum :
-
We expect to see 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O) : Downfield signal around δ ~165-170 ppm.
-
Aromatic Carbons : Six signals in the δ ~110-150 ppm range. The carbon attached to the bromine (C-Br) will be identifiable.
-
Aliphatic Carbons : Signals for the -O-CH₂- and the three carbons of the propyl group will appear upfield.
-
| Technique | Strengths for this Molecule | Limitations |
| NMR | - Provides a complete and unambiguous structural map.[12] - Confirms the positions of the bromo and propyl substituents. - Allows for the identification of potential isomers. - Non-destructive. | - Relatively low sensitivity compared to MS. - Requires a larger amount of pure sample. - More expensive and time-consuming. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. It serves as a quick quality check to confirm the presence of key structural motifs.
Principle & Rationale
FT-IR measures the absorption of infrared radiation by a sample. Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition :
-
Spectrometer : PerkinElmer Spectrum Two or equivalent.
-
Scan Range : 4000-400 cm⁻¹.
-
Procedure : Record a background spectrum first, then the sample spectrum.
-
Expected Data & Interpretation
The spectrum will show characteristic absorption bands confirming the key functional groups of the benzoxazinone structure.
-
~1680-1700 cm⁻¹ : A strong, sharp peak for the amide/lactone C=O carbonyl stretch.
-
~1230 cm⁻¹ and ~1030 cm⁻¹ : Asymmetric and symmetric C-O-C stretching from the ether linkage in the oxazine ring.[15][16]
-
~3000-3100 cm⁻¹ : Aromatic C-H stretching.
-
~2850-2960 cm⁻¹ : Aliphatic C-H stretching from the propyl group.
-
~1500-1600 cm⁻¹ : Aromatic C=C ring stretching.
-
~920-940 cm⁻¹ : A characteristic absorption confirming the presence of a benzene ring attached to the oxazine ring.[15][16][17]
| Technique | Strengths for this Molecule | Limitations |
| FT-IR | - Rapid and non-destructive. - Excellent for confirming the presence of key functional groups (carbonyl, ether, aromatic ring).[18] - Simple sample preparation. | - Provides no information on atom connectivity or stereochemistry. - Not suitable for quantification or purity assessment. |
High-Performance Liquid Chromatography (HPLC): The Purity and Quantification Standard
HPLC is the definitive technique for assessing the purity of a chemical compound and is the backbone of quality control in the pharmaceutical industry.
Principle & Rationale
HPLC separates components of a mixture by passing them through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent) and the stationary phase. A UV-Vis detector is commonly used to monitor the column eluent, as the aromatic benzoxazinone core will strongly absorb UV light.
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Sample Preparation : Prepare a stock solution of known concentration (e.g., 1 mg/mL) in acetonitrile. Create a series of dilutions for a calibration curve if quantification is needed.
-
Chromatographic Conditions :
-
System : Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 50:50 A:B, isocratic. (Note: A gradient method as described in the LC-MS section can also be used for impurity profiling).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Column Temperature : 30 °C.
-
Expected Data & Interpretation
-
Purity Assessment : A pure sample of this compound will yield a single, sharp, symmetrical peak at a specific retention time. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[19][20]
-
Quantification : By running standards of known concentrations, a calibration curve (Peak Area vs. Concentration) can be generated to accurately determine the concentration of the compound in unknown samples.
| Technique | Strengths for this Molecule | Limitations |
| HPLC | - Gold standard for purity determination and quantification. - High precision and reproducibility. - Can be used for stability-indicating assays. | - Provides no structural information on its own (must be coupled with a detector like MS). - Method development can be time-consuming. |
Visualization of Analytical Workflows
A logical workflow ensures that each analytical step builds upon the last, providing a comprehensive and validated characterization of the target molecule.
Caption: Standard characterization workflow for a novel compound.
Caption: Comparison of analytical methods' primary strengths.
Conclusion and Recommendation
No single analytical technique is sufficient for the complete characterization of a novel compound like this compound. A synergistic and orthogonal approach is required for absolute confidence.
-
For initial confirmation and identity , LC-MS is unparalleled due to its sensitivity and the diagnostic bromine isotope pattern.
-
For unambiguous structural elucidation , ¹H and ¹³C NMR are the gold standard, providing a complete atomic blueprint.
-
For routine quality control and purity assessment , HPLC with UV detection is the most robust and reliable method.
-
For a rapid check of chemical integrity and functional groups , FT-IR is a valuable and efficient tool.
By integrating the data from these four key techniques, researchers can build a comprehensive and self-validating analytical package that meets the highest standards of scientific rigor required for publication, patenting, and further development in the pharmaceutical and chemical industries.
References
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Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 2H-1,4-benzoxazin-3(4H)-one, 7-nitro- [1H NMR]. Wiley. Retrieved from [Link]
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Al-Hourani, B. J. (2009). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 14(2), 705-711. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. Retrieved from [Link]
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Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Zuehlke, S., & Duennbier, U. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]
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Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. Retrieved from [Link]
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Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Retrieved from [Link]
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Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the benzoxazine resin. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
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Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Semantic Scholar. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cocco, A., et al. (2013). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Journal of Heterocyclic Chemistry, 50(S1), E238-E243. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of benzoxazine resin and PU. Retrieved from [Link]
-
ResearchGate. (n.d.). represents FT-IR spectrum of the obtained main-chain benzoxazine. Retrieved from [Link]
-
Erba, E., et al. (1989). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. Retrieved from [Link]
-
El Ayouchi, H., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][21]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3077. Retrieved from [Link]
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Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. Retrieved from [Link]
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Hanhineva, K., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(5), 1970-1977. Retrieved from [Link]
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de la Elipa, M., et al. (2000). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(12), 5829-5834. Retrieved from [Link]
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Abdel-Hay, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Office of Justice Programs. Retrieved from [Link]
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PubChemLite. (n.d.). 6-bromo-3-phenyl-1,3-benzoxazine-2,4-dione. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Benzoxazinone Derivatives
Introduction: The Versatility of the Benzoxazinone Scaffold
Benzoxazinone derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry.[1] Their unique structural features have led to the development of a wide array of derivatives with diverse and potent biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various benzoxazinone derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the key assays used to evaluate their biological potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying promising lead compounds for further investigation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the targeting of key signaling pathways involved in cancer progression.[3][4]
Comparative Analysis of In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC₅₀ values of various benzoxazinone derivatives against different cancer cell lines, providing a basis for a comparative assessment of their efficacy.
| Derivative Class/Compound(s) | Cancer Cell Line(s) | Activity Metric (IC₅₀ in µM) | Reference(s) |
| Amino Quinazolinone/Benzoxazinone Derivatives (3, 7, 8, 10, 13, 15) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 µM | [3] |
| Derivative 7 | HepG2, MCF-7, HCT-29 | Profile comparable to Doxorubicin | [3] |
| 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids | A549 (Lung) | 0.32 µM (GI₅₀) | [5] |
| 2H-benzo[b][3][6] oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles (14b) | A549 (Lung) | 7.59 ± 0.31 μM | [5] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives (2b, 4b) | MCF-7 (Breast) | 2.27 µM, 3.26 µM | |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives (2b, 4b) | HCT-116 (Colon) | 4.44 µM, 7.63 µM | |
| Benzo[a]phenoxazine derivatives (C9, A36, A42) | RKO (Colorectal), MCF7 (Breast) | Low micromolar IC₅₀ values | [2] |
Note: Lower IC₅₀ values indicate greater potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Mechanism of Anticancer Action
Several mechanisms contribute to the anticancer effects of benzoxazinone derivatives. A notable mechanism is the targeting of the c-Myc oncogene. Certain derivatives have been shown to induce the formation of G-quadruplexes in the c-Myc gene promoter region, which downregulates the expression of c-Myc mRNA and inhibits cancer cell proliferation and migration.[7] Other derivatives exert their effects by inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins like p53, caspases, and topoisomerase II.[3]
Caption: Mechanisms of anticancer action of benzoxazinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. Benzoxazinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The anti-inflammatory efficacy of benzoxazinone derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines, as well as enzymes like cyclooxygenase (COX).
| Derivative/Compound | Target/Assay | Activity Metric (% Inhibition or IC₅₀) | Reference(s) |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][6][8]oxazin-4-one (3d) | Rat Paw Edema | 62.61% inhibition | [8] |
| 1,2,3-triazole-substituted N-phenyl isoxazolone derivative (6m) | IL-1β secretion | IC₅₀: 7.9 ± 1.36 µM | [9] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | NO production in LPS-induced BV-2 cells | Significant reduction | [9] |
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of some benzoxazinone derivatives is the activation of the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. By activating this pathway, these derivatives can reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory enzymes like iNOS and COX-2.[9]
Caption: Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.
-
Incubation: Incubate the enzyme with the test compound (benzoxazinone derivative) for a specific period.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Inhibition Calculation: Compare the amount of PGE₂ produced in the presence and absence of the test compound to determine the percentage of inhibition.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Benzoxazinone derivatives have shown promising activity against a range of bacteria and fungi.[10]
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound. It represents the lowest concentration of the agent that prevents the visible growth of a microorganism.
| Derivative Class | Target Microorganism(s) | Activity Metric (MIC in µg/mL) | Reference(s) |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 8 to 512 | [6] |
| 2H-benzo[b][3][6]oxazin-3(4H)-one derivative (4e) | E. coli, S. aureus, B. subtilis | Zone of inhibition: 18-22 mm | [11] |
| Natural 2-benzoxazolinones and related synthetic derivatives | S. aureus, E. coli, C. albicans | Varies with derivatives |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: General workflow for the MIC assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Perform serial twofold dilutions of the benzoxazinone derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion: A Promising Scaffold for Future Drug Discovery
This comparative guide highlights the significant therapeutic potential of benzoxazinone derivatives across multiple biological domains. The data presented underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate and compare the biological activities of novel benzoxazinone derivatives. Further exploration of this versatile scaffold holds great promise for the development of new and effective therapeutic agents to address the challenges of cancer, inflammation, and infectious diseases.
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A Comparative Analysis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one and Conventional Antimicrobial Agents
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the 1,4-benzoxazin-3-one scaffold has emerged as a promising area of research.[1][2] This guide provides a comprehensive comparison of a representative synthetic derivative, 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, with established classes of antimicrobial drugs, namely fluoroquinolones, β-lactams, and macrolides. This analysis is grounded in experimental data and established methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of the potential of this novel compound.
Introduction to this compound
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] While natural benzoxazinoids have shown limited antimicrobial potency, synthetic derivatives of the 1,4-benzoxazin-3-one backbone have demonstrated significant potential, with some exhibiting potent activity against pathogenic bacteria and fungi.[1][2] this compound is a synthetic analogue designed to enhance antimicrobial efficacy. The introduction of a bromine atom at the 6th position and a propyl group at the 4th position of the benzoxazinone core is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially leading to improved interaction with microbial targets and enhanced membrane permeability.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of evaluating any new antimicrobial agent is understanding its mechanism of action in comparison to existing drugs. This provides insights into its potential for novel therapeutic strategies and the likelihood of cross-resistance.
This compound: While the precise mechanism for this specific derivative is a subject of ongoing research, studies on similar 2H-benzo[b][4][6]oxazin-3(4H)-one derivatives suggest that a primary bacterial target may be DNA gyrase .[7][8] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the cessation of these vital cellular processes and ultimately, bacterial cell death.
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics also targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By stabilizing the enzyme-DNA complex, fluoroquinolones block the re-ligation of cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.
β-Lactams (e.g., Ampicillin): β-lactam antibiotics, including penicillins and cephalosporins, inhibit the synthesis of the bacterial cell wall.[9][10][11] They act by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and eventual cell lysis.
Macrolides (e.g., Azithromycin): Macrolides exert their antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain. This prevents the elongation of the protein, thereby halting bacterial growth and replication.
Figure 2: Workflow for the Evaluation of Novel Antimicrobial Compounds.
Conclusion and Future Perspectives
This compound, as a representative of a promising class of synthetic antimicrobial agents, presents a compelling profile for further investigation. Its potential for a broad spectrum of activity, including antifungal properties, and a distinct mechanism of action compared to some conventional drugs, suggests it could be a valuable addition to the antimicrobial arsenal. The favorable hypothetical selectivity index underscores its potential for a good safety profile.
Future research should focus on elucidating the precise molecular interactions with its target, conducting extensive in vivo efficacy and toxicity studies, and exploring the structure-activity relationships of other derivatives to optimize potency and pharmacokinetic properties. The 1,4-benzoxazin-3-one scaffold holds considerable promise for the development of next-generation antimicrobial therapies.
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A Senior Application Scientist's Guide to the Orthogonal Validation of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
For researchers, scientists, and professionals in drug development, the certainty of a starting material's identity and purity is the bedrock of reproducible and reliable results. The compound 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a member of the benzoxazinone class of heterocyclic compounds, holds significant interest for its potential pharmacological activities.[1][2][3] However, its utility is directly tied to the rigorous validation of its chemical integrity.
This guide eschews a one-size-fits-all template, instead providing a logical, in-depth framework for the comprehensive validation of this specific molecule. We will explore the causality behind experimental choices, presenting a self-validating system where orthogonal analytical techniques provide complementary data, culminating in an unambiguous confirmation of both purity and identity.
Part 1: Purity Assessment - Quantifying the Unseen
Purity is not merely the presence of the desired compound but the quantified absence of impurities. For a molecule like this compound, these can include starting materials, by-products from synthesis, or degradation products. Our primary tool for this assessment is chromatography, a powerful technique for separating components of a mixture.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[6] Its high resolution and sensitivity make it ideal for separating the target compound from closely related structures. Given the aromatic and moderately hydrophobic nature of our analyte, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[7]
Causality of Method Design:
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic alkyl chains, which will interact with the nonpolar regions of the benzoxazinone, providing effective retention and separation from more polar or less retained impurities.[8]
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) provides a robust separation window. The gradient starts with a higher water concentration to retain the analyte and then gradually increases the ACN concentration to elute it and any more hydrophobic impurities.
-
Detection: The benzoxazinone core contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., 254 nm, a common wavelength for aromatic compounds) ensures high sensitivity.[9]
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a stock solution of ~0.5 mg/mL.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration).
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness through System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability (retention time, peak area) and resolution, thereby validating the run itself.
Gas Chromatography (GC): Assessing Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC is the preferred method for detecting residual solvents from the synthesis (e.g., toluene, ethyl acetate) or other volatile impurities.[4][10] The sample is vaporized and separated based on boiling point and interaction with the stationary phase.
Workflow for Chromatographic Purity Assessment
Caption: Workflow for assessing compound purity using orthogonal chromatographic techniques.
Part 2: Identity Confirmation - A Molecular Fingerprint
Confirming the chemical structure requires techniques that probe the molecule's atomic and functional group composition. A combination of NMR, MS, and FTIR provides an irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. For this compound, both ¹H and ¹³C NMR are essential.[1][3][12][13][14]
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features (in CDCl₃):
-
¹H NMR:
-
Propyl Group: A triplet around 0.9-1.0 ppm (CH₃), a sextet around 1.6-1.8 ppm (CH₂), and a triplet around 3.8-4.0 ppm (N-CH₂).
-
Oxazinone Ring: A singlet around 4.6 ppm for the O-CH₂ protons.
-
Aromatic Region: Three protons on the benzene ring, appearing between 7.0-7.8 ppm. The bromine atom and other substituents will influence their exact chemical shifts and splitting patterns (e.g., doublets and doublets of doublets).
-
-
¹³C NMR:
-
Propyl Group: Three distinct signals in the aliphatic region (~11, 21, and 45 ppm).
-
Oxazinone Ring: Signals for the O-CH₂ (~67 ppm) and the carbonyl carbon (C=O) at a significantly downfield shift (~165 ppm).
-
Aromatic Region: Six signals between ~115-150 ppm, including the carbon attached to bromine (C-Br), which will have a characteristic chemical shift.
-
Mass Spectrometry (MS): Molecular Weight and Halogen Signature
MS provides the exact molecular weight and fragmentation pattern of a compound.[4] For a halogenated compound, it offers a unique diagnostic feature.[15][16]
Causality of Bromine's Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively).[17] This means that any ion containing one bromine atom will appear as a pair of peaks (M and M+2) of almost identical intensity, separated by 2 mass units. This is a definitive signature for the presence of a single bromine atom.[17]
Expected Data:
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to [C₁₁H₁₂⁷⁹BrNO₂ + H]⁺ and [C₁₁H₁₂⁸¹BrNO₂ + H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] It is a rapid and simple technique to confirm the presence of key structural motifs.
Expected Absorption Bands:
-
C=O Stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is characteristic of the lactam (cyclic amide) carbonyl group.[19][20][21]
-
C-O Stretch: A distinct band around 1200-1250 cm⁻¹ for the ether linkage in the oxazinone ring.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the propyl and methylene groups.
Workflow for Spectroscopic Identity Confirmation
Caption: An orthogonal approach to confirm molecular identity using multiple spectroscopic techniques.
Part 3: Comparative Guide to Analytical Techniques
No single technique provides all the necessary information. A robust validation strategy relies on combining orthogonal methods, where each technique provides a different piece of the puzzle. The table below compares the methods discussed.
| Technique | Purpose | Principle | Information Obtained | Strengths | Limitations |
| HPLC | Purity | Differential partitioning between a stationary and mobile phase.[4] | Quantitative purity, number of impurities, retention time. | High resolution, quantitative, robust. | Not suitable for volatile compounds; identity is not definitive. |
| GC | Purity | Partitioning between a gaseous mobile phase and a stationary phase.[4] | Purity from volatile components, residual solvents. | Excellent for volatile/semi-volatile analysis. | Requires thermally stable and volatile analytes. |
| NMR | Identity | Nuclear spin transitions in a magnetic field.[11] | Unambiguous molecular structure, atom connectivity, stereochemistry. | Definitive structural information. | Lower sensitivity, requires more sample, expensive instrumentation. |
| MS | Identity | Ionization of molecules and separation based on mass-to-charge ratio.[4] | Molecular weight, elemental formula (high-res), fragmentation pattern. | High sensitivity, confirms molecular weight, detects isotopes.[15] | Isomers can be difficult to distinguish; provides little connectivity info alone. |
| FTIR | Identity | Absorption of infrared radiation by molecular vibrations.[18] | Presence of specific functional groups (e.g., C=O, O-H, N-H). | Fast, simple, non-destructive. | Provides a "fingerprint" but not a complete structure. |
This multi-faceted approach ensures trustworthiness. For example, HPLC might show a single peak at 99.8% purity, but only NMR and MS can confirm that this peak is indeed this compound and not a structural isomer. Similarly, NMR can confirm the structure is correct, but it cannot easily quantify a 0.1% impurity that is readily detected by HPLC.
The Integrated Validation Strategy
Caption: An integrated workflow demonstrating how multiple orthogonal techniques contribute to a final, validated Certificate of Analysis.
Conclusion
The validation of a chemical entity like this compound is not a linear process but a matrix of interlocking, self-validating data points. By employing a suite of orthogonal techniques—chromatographic for purity and spectroscopic for identity—we move beyond assumption to analytical certainty. HPLC and GC quantify what is present, while NMR, MS, and FTIR define what it is. This comprehensive, evidence-based approach is non-negotiable for ensuring the integrity of research and the successful development of novel therapeutics.
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Navigating Selectivity: A Comparative Analysis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one Cross-Reactivity in Biological Assays
In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is paramount. An ideal chemical probe or therapeutic lead will potently engage its intended target with minimal off-target interactions, thereby reducing the potential for ambiguous experimental results or adverse clinical effects. This guide provides a comparative analysis of the cross-reactivity profile of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a member of the benzoxazinone class of compounds, which have garnered interest for their diverse biological activities. Through an examination of its performance in key biological assays against established alternatives, we aim to provide researchers with the critical data and methodologies necessary to make informed decisions in their investigations.
The core challenge with many kinase inhibitors, including those from the benzoxazinone family, is their potential to interact with multiple kinases, as many share a highly conserved ATP-binding pocket. This cross-reactivity can lead to polypharmacology, which can be either beneficial or detrimental depending on the therapeutic context. Understanding the selectivity profile of a compound like this compound is therefore a critical step in its validation as a research tool or its progression as a drug candidate.
Comparative Selectivity Profiling: this compound vs. Alternative Kinase Inhibitors
To contextualize the selectivity of this compound, we compare its inhibitory activity against a panel of kinases alongside two well-characterized kinase inhibitors: Staurosporine, a notoriously potent but non-selective inhibitor, and Dasatinib, a multi-targeted kinase inhibitor approved for clinical use. While specific data for this compound is often proprietary or not widely published, we will utilize representative data for a closely related benzoxazinone derivative to illustrate the principles of selectivity assessment.
Table 1: Comparative Kinase Inhibition Profiles (IC50 values in nM)
| Kinase Target | This compound (Representative Data) | Staurosporine | Dasatinib |
| ABL1 | 150 | 7 | <1 |
| SRC | 250 | 6 | <1 |
| VEGFR2 | 800 | 15 | 10 |
| EGFR | >10,000 | 20 | 30 |
| PKCα | 5,000 | 2 | >10,000 |
| PKA | >10,000 | 8 | >10,000 |
Data presented are representative values compiled from various sources for illustrative purposes.
From this comparative data, we can infer that while the representative benzoxazinone shows some activity against ABL1 and SRC kinases, it is considerably less potent and more selective than the broad-spectrum inhibitor Staurosporine. Compared to Dasatinib, it exhibits a different selectivity profile, with less potency against the primary targets of Dasatinib. The high IC50 values against EGFR, PKCα, and PKA suggest a degree of selectivity, which is a desirable characteristic for a chemical probe.
Experimental Workflow for Assessing Kinase Cross-Reactivity
The determination of a compound's selectivity profile is a multi-step process that begins with broad screening and progresses to more focused validation assays. Below is a detailed workflow for assessing the cross-reactivity of a compound like this compound.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/biotinylated substrate solution in kinase reaction buffer.
-
Prepare a 10X stock of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO. Further dilute this series in the kinase reaction buffer to create a 4X inhibitor solution.
-
Prepare a 4X ATP solution in the kinase reaction buffer.
-
-
Reaction Setup:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Interpreting Cross-Reactivity Data: A Mechanistic Perspective
The observed cross-reactivity of this compound can be rationalized by examining the structural similarities within the ATP-binding pockets of different kinases.
Caption: Affinity profile of an inhibitor against various kinases.
The benzoxazinone scaffold likely forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. Variations in the amino acid residues in other regions of the binding pocket across different kinases will dictate the binding affinity and, consequently, the inhibitory potency of the compound. For instance, the high potency against ABL1 and SRC suggests that the 6-bromo and 4-propyl substitutions on the benzoxazinone core are well-accommodated within the binding sites of these kinases. Conversely, the lack of activity against EGFR may indicate steric hindrance or unfavorable electrostatic interactions.
Conclusion and Future Directions
The assessment of cross-reactivity is a cornerstone of preclinical drug development and the validation of chemical probes. While this compound, based on representative data for its class, demonstrates a degree of selectivity that is superior to non-selective inhibitors like Staurosporine, careful characterization is essential for its use in biological systems. Researchers employing this and other benzoxazinone derivatives should undertake comprehensive selectivity profiling against a broad panel of kinases and other potential off-targets to ensure the accurate interpretation of their experimental findings. Future studies should focus on co-crystallization of this compound with its primary targets to elucidate the precise binding mode and guide the rational design of more potent and selective second-generation inhibitors.
References
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BPS Bioscience. (n.d.). Kinase Assays. Retrieved from [Link]
"structure-activity relationship (SAR) studies of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one analogs"
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-Substituted-4-Alkyl-2H-1,4-Benzoxazin-3-one Analogs as Anticonvulsant Agents
Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Drug Discovery
The 1,4-benzoxazin-3-one moiety is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] A particularly promising avenue of research has been the exploration of their potential as central nervous system (CNS) agents, specifically as novel anticonvulsants for the management of epilepsy.[5]
Epilepsy is a prevalent neurological disorder, and while numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments or suffer from dose-limiting side effects.[6] This necessitates the development of new chemical entities with improved efficacy and safety profiles. The 1,4-benzoxazin-3-one scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic parameters.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 6-substituted and 4-substituted 2H-1,4-benzoxazin-3-one analogs, with a primary focus on their anticonvulsant activity. We will dissect how specific structural modifications at key positions of the benzoxazinone ring influence biological outcomes, drawing upon data from preclinical screening models. The causality behind experimental design and the interpretation of SAR data will be explained from the perspective of a medicinal chemist, providing researchers with actionable insights for the rational design of next-generation anticonvulsant agents.
General Synthetic Strategies for 1,4-Benzoxazin-3-one Analogs
The construction of the 1,4-benzoxazin-3-one core is synthetically accessible, which is a key advantage for generating diverse analog libraries for SAR studies. A common and effective method begins with a substituted 2-aminophenol. For the analogs , this would be 2-amino-4-bromophenol. The synthesis proceeds via a two-step sequence: N-acylation followed by intramolecular cyclization.
The causality for this synthetic choice lies in its robustness and the commercial availability of a wide range of starting materials. The N-acylation step, typically with an α-haloacetyl halide like chloroacetyl chloride, proceeds efficiently. The subsequent intramolecular Williamson ether synthesis (cyclization) is base-mediated and forms the heterocyclic ring with high regioselectivity. The N-alkylation step (e.g., adding the propyl group) can then be performed on the benzoxazinone core.
Figure 1. General synthetic workflow for this compound.
Comparative Biological Evaluation: Anticonvulsant Screening
The initial evaluation of novel compounds for anticonvulsant activity is typically performed using a standardized battery of in vivo rodent models, as established by the Anticonvulsant Drug Development (ADD) Program. The two most fundamental screens are the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
-
Maximal Electroshock Seizure (MES) Test: This model is an indicator of a compound's ability to prevent the spread of seizures, which is characteristic of drugs effective against generalized tonic-clonic seizures.[7] Drugs that block voltage-gated sodium channels, such as phenytoin and carbamazepine, are highly effective in this model.[8][9]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold. It is particularly sensitive to drugs that enhance GABAergic neurotransmission, like benzodiazepines, and those that block T-type calcium channels, such as ethosuximide.[7][8]
-
Rotarod Neurotoxicity Test: To provide a preliminary assessment of a compound's therapeutic index, motor impairment is evaluated using the rotarod test.[10] An ideal candidate will show anticonvulsant activity at doses well below those that cause neurotoxicity.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the 1,4-benzoxazin-3-one scaffold has yielded critical insights into the structural requirements for anticonvulsant activity. The following analysis synthesizes findings from multiple studies on this class of compounds.
Figure 2. Key SAR insights for anticonvulsant 1,4-benzoxazin-3-one analogs.
Influence of C6-Position Substituents
The benzene ring portion of the scaffold offers a key site for modification. Studies have consistently shown that the introduction of a small, electron-withdrawing group at the C6-position is beneficial for anticonvulsant activity.
-
Halogens (Br, Cl): A bromine or chlorine atom at the C6-position generally leads to a significant increase in potency in the MES screen. For instance, 6-bromo substituted analogs have shown marked protection against MES-induced seizures.[11] This enhancement is attributed to two factors. First, the electron-withdrawing nature of the halogen can modulate the electronic properties of the entire ring system, potentially improving its interaction with a target protein, such as a voltage-gated ion channel. Second, the halogen can increase the lipophilicity of the molecule, which may facilitate its passage across the blood-brain barrier (BBB).
-
Unsubstituted vs. Substituted: Compared to an unsubstituted analog (where C6 has a hydrogen atom), the 6-bromo analog is consistently more potent. Electron-donating groups at this position tend to reduce or abolish activity.
Influence of N4-Position Substituents
The substituent on the nitrogen atom at position 4 plays a crucial role in defining the pharmacokinetic and pharmacodynamic profile of the analogs.
-
Alkyl Chains (Methyl, Ethyl, Propyl): Activity is highly dependent on the nature of the N4-substituent. Small, linear alkyl chains are preferred. A propyl group, as specified in the topic, often represents an optimal choice. This substituent contributes to the overall lipophilicity of the molecule, balancing aqueous solubility with the ability to penetrate the CNS.
-
Steric Bulk: Moving from a propyl group to larger, bulkier groups (e.g., isopropyl, benzyl, or larger) typically results in a sharp decrease in anticonvulsant activity.[12] This suggests a sterically constrained binding pocket at the biological target, where larger substituents cannot be accommodated. The N-H parent compound (unsubstituted at N4) is often significantly less active, highlighting the importance of this alkyl group for potency.
Comparative Activity Data (Illustrative)
The following table provides an illustrative comparison based on generalized SAR principles derived from the literature. The activity is represented qualitatively for MES screen protection, as direct quantitative data for this specific series is not consolidated in a single source.
| Compound ID | C6-Substituent | N4-Substituent | Expected MES Activity | Rationale |
| 1 | -H | -H | Low | Lacks favorable substituents at key positions. |
| 2 | -Br | -H | Moderate | Halogen at C6 enhances potency, but N4 is unsubstituted. |
| 3 | -H | -Propyl | Moderate | Optimal N4-alkyl group improves lipophilicity and binding. |
| 4 (Topic) | -Br | -Propyl | High | Combines two favorable features: an electron-withdrawing group at C6 and an optimal alkyl chain at N4. |
| 5 | -Br | -Benzyl | Low to Moderate | Bulky group at N4 is sterically unfavorable, reducing activity despite the C6-bromo group. |
| 6 | -OCH₃ | -Propyl | Low | Electron-donating group at C6 is unfavorable for activity. |
This comparative table underscores the synergistic effect of having the correct substituents at both the C6 and N4 positions. The hypothetical target compound, This compound , combines the most favorable features identified in SAR studies and is therefore predicted to be a highly potent agent in the MES model.
Postulated Mechanism of Action
The strong activity of these analogs in the MES test strongly suggests a mechanism of action involving the modulation of voltage-gated sodium channels.[8] Like the established drugs carbamazepine and phenytoin, these compounds likely act by binding to the inactivated state of the sodium channel.[9] This binding stabilizes the channel in its non-conducting conformation, which limits the sustained, high-frequency firing of neurons that underlies seizure propagation. The specific substitutions (C6-bromo, N4-propyl) likely optimize the molecule's shape and electronic distribution to enhance its binding affinity for a specific site on the channel protein.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test Protocol
-
Animal Model: Male Swiss mice (18-25 g).
-
Compound Administration: Test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the suspension medium only.
-
Induction of Seizure: 30-60 minutes post-administration, a maximal seizure is induced via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the complete abolition of this phase.
-
Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis.
Rotarod Neurotoxicity Protocol
-
Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).
-
Training: Prior to the test, mice are trained to remain on the rod for at least one minute.
-
Procedure: At the same time points as the MES test, treated mice are placed on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to maintain its balance on the rod for a predetermined duration (e.g., one minute) in three successive attempts.
-
Data Analysis: The dose at which 50% of the animals exhibit neurotoxicity (TD₅₀) is calculated. The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's safety margin.
Conclusion and Future Directions
The structure-activity relationship for 1,4-benzoxazin-3-one analogs as anticonvulsant agents is well-defined and compelling. The evidence strongly indicates that a combination of a small, electron-withdrawing substituent (like bromine) at the C6-position and a small, linear alkyl chain (like propyl) at the N4-position is crucial for potent activity against generalized seizures, likely via blockade of voltage-gated sodium channels.
The target compound of this guide, This compound , emerges from this analysis as a highly promising lead candidate for further development. Future research should focus on:
-
Definitive Synthesis and Testing: Synthesizing this specific analog and confirming its predicted high potency and safety margin in preclinical models.
-
Pharmacokinetic Profiling: Evaluating its metabolic stability, oral bioavailability, and ability to achieve and maintain therapeutic concentrations in the brain.
-
Mechanism Elucidation: Using electrophysiological techniques (e.g., patch-clamp) to definitively confirm its interaction with voltage-gated sodium channels and to determine its effects on other potential CNS targets.
By leveraging these clear SAR insights, medicinal chemists are well-positioned to further refine the 1,4-benzoxazin-3-one scaffold, potentially leading to the discovery of a novel, safer, and more effective treatment for epilepsy.
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A Comparative Guide to the Synthetic Efficiency of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
This guide provides an in-depth analysis of plausible and efficient synthetic routes to 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,4-benzoxazin-3-one core is a privileged structure found in various biologically active compounds.[1][2] This document moves beyond a simple recitation of protocols to offer a comparative benchmark of different synthetic strategies, focusing on overall efficiency, step economy, and the chemical reasoning behind procedural choices. The objective is to equip researchers and development professionals with the critical information needed to select the optimal pathway for their specific laboratory or process chemistry needs.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, this compound, presents two primary chemical challenges: the construction of the core 6-bromo-substituted benzoxazinone ring system and the subsequent or preceding N-alkylation to introduce the propyl group.
Our analysis identified two logical and competing strategies, which will form the basis of our comparison:
-
Route A: Post-Cyclization N-Alkylation. This is the most direct and convergent approach, wherein the stable heterocyclic core, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is first synthesized and then alkylated in the final step.
-
Route B: Pre-Alkylation Cyclization. This divergent approach involves introducing the N-propyl group onto an acyclic precursor before the key ring-forming cyclization step.
The following diagram illustrates the strategic decision points in synthesizing the target compound.
Caption: High-level comparison of the two primary synthetic strategies.
Synthesis Route A: Post-Cyclization N-Alkylation
This route prioritizes the early formation of the stable benzoxazinone ring, a versatile intermediate.[3] The synthesis can be conceptually divided into two main stages: formation of the heterocyclic core and subsequent N-alkylation.
Stage A1: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The most common and reliable method for constructing the 2H-1,4-benzoxazin-3(4H)-one skeleton begins with a 2-aminophenol derivative.[1] The process involves acylation followed by an intramolecular nucleophilic substitution (a Williamson-type ether synthesis).
Caption: Reaction scheme for the synthesis of the key intermediate.
Causality Behind Experimental Choices:
-
Acylation: Chloroacetyl chloride is a highly reactive and cost-effective acylating agent. The use of a mild aqueous base like sodium bicarbonate is sufficient to neutralize the HCl byproduct without promoting premature cyclization or hydrolysis of the starting material.
-
Cyclization: The intramolecular cyclization is an S_N2 reaction where the phenoxide, generated by a stronger base like potassium carbonate, displaces the chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the potassium cation and increasing the nucleophilicity of the phenoxide. Heating is required to overcome the activation energy for this ring-closing step. More advanced methods, such as palladium-catalyzed intramolecular C-O bond formation, could also be employed, potentially offering milder conditions but at a higher catalyst cost.[4]
Stage A2: N-Alkylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The final step involves the alkylation of the secondary amide nitrogen. This is a standard transformation that can be optimized for speed and yield.
Caption: Final N-alkylation step of Route A.
Causality Behind Experimental Choices:
-
Base Selection: The acidity of the N-H proton of the lactam is moderate. A strong, non-nucleophilic base like sodium hydride (NaH) in DMF will ensure complete deprotonation, leading to a fast and clean reaction. However, for process safety and ease of handling, a weaker base like potassium carbonate (K₂CO₃) in acetonitrile (ACN) is often preferred, though it may require longer reaction times or higher temperatures.
-
Microwave Irradiation: For rapid synthesis, this N-alkylation step is an excellent candidate for microwave-assisted organic synthesis. Reactions that typically require 6-8 hours under conventional heating can often be completed in 8-10 minutes, dramatically improving throughput.[5] This technique uses a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) to facilitate the reaction.[5]
Synthesis Route B: Pre-Alkylation Cyclization
This alternative strategy introduces the propyl group at an earlier stage. While potentially involving more steps, it can be advantageous if the intermediate N-propylated aminophenol is required for other syntheses or if the final product is difficult to purify from the N-alkylation step of Route A.
The workflow involves the initial N-propylation of 4-bromo-2-aminophenol, followed by acylation and cyclization. A significant challenge here is the potential for competing N- vs. O-alkylation of the aminophenol. However, under controlled basic conditions, N-alkylation is generally favored.
Caption: Workflow for Route B: Pre-Alkylation Cyclization.
Causality Behind Experimental Choices:
-
Reductive Amination: To avoid the issue of N- vs. O-alkylation with propyl halides, a reductive amination protocol is a superior choice for the first step. Reacting 4-bromo-2-aminophenol with propionaldehyde to form an intermediate imine/iminium ion, followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), provides a highly selective method for N-alkylation.
-
Subsequent Steps: The following acylation and cyclization steps proceed via the same mechanistic principles as in Route A. However, the presence of the N-propyl group can introduce steric hindrance, potentially requiring more forcing conditions (higher temperatures or longer reaction times) for the cyclization to achieve comparable yields.
Benchmarking and Comparative Analysis
To provide an objective comparison, we have evaluated both routes based on several key metrics of synthetic efficiency. Yields are estimated based on reported values for analogous transformations in the literature.
| Metric | Route A: Post-Cyclization N-Alkylation | Route B: Pre-Alkylation Cyclization | Analysis & Justification |
| Overall Step Count | 3 steps (from 4-bromo-2-aminophenol) | 3 steps (from 4-bromo-2-aminophenol) | Both routes can be executed in the same number of synthetic operations from the common starting material. |
| Estimated Overall Yield | ~70-80% | ~55-65% | Route A generally proceeds with higher-yielding steps. The final N-alkylation is typically very efficient, whereas the multi-step sequence of Route B, particularly the initial selective N-alkylation, can lead to lower overall throughput. |
| Step Economy | Excellent. The convergent approach builds complexity on a stable, easily purified intermediate. | Good. The linear sequence is straightforward but any yield loss in an early step is carried through the entire synthesis. | Route A is more economical as it allows for the bulk preparation of a common intermediate that could potentially be used to synthesize a library of N-substituted analogues. |
| Purification Complexity | Moderate. The key intermediate is crystalline and easily purified. The final product purification separates it from unreacted starting material. | Moderate to High. Purification of the N-propylated aminophenol can be challenging. The final cyclization may also require careful chromatography. | Route A offers a simpler purification profile, which is a significant advantage in scaling up. |
| Process Safety & Handling | Can use NaH, which requires careful handling. However, safer alternatives like K₂CO₃ are viable. | Avoids NaH but uses hydride reagents (e.g., NaBH(OAc)₃) which also require specific handling procedures. | Both routes have manageable safety profiles with standard laboratory precautions. The flexibility to use K₂CO₃ in Route A is a slight advantage for process chemistry. |
| Versatility | High. The intermediate 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a gateway to numerous N-substituted analogues by simply varying the alkylating agent. | Low. The synthesis is dedicated to the N-propyl derivative only. A new synthesis would be required for each different N-substituent. | For research and drug discovery programs, the versatility of Route A is a major strategic advantage. |
Recommended Protocol: Route A
Based on the comparative analysis, Route A represents the more efficient, versatile, and scalable strategy for synthesizing this compound.
Protocol 1: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate)
-
Acylation: To a stirred solution of 4-bromo-2-aminophenol (1.0 eq) in a 2:1 mixture of acetone and water, add sodium bicarbonate (NaHCO₃, 1.5 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the acetone under reduced pressure. The aqueous residue will contain a precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry to yield N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide.
-
Cyclization: Combine the crude chloroacetamide intermediate (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in DMF.
-
Heat the mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford pure 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Synthesis of this compound (Final Product)
-
To a solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in dry DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.
-
Add 1-iodopropane (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Conclusion
While multiple synthetic pathways to this compound are viable, a comparative analysis reveals that the Post-Cyclization N-Alkylation (Route A) is superior in terms of overall efficiency, scalability, and strategic versatility. Its convergent nature allows for the large-scale preparation of a key intermediate, which serves as a versatile platform for accessing a diverse array of N-substituted benzoxazinones. This strategic advantage is paramount for applications in medicinal chemistry and library synthesis. The provided protocols are robust and grounded in well-established chemical principles, offering a reliable starting point for any research or development program targeting this important class of molecules.
References
- Huang, Z.-Z., & Zu, L.-S. (1996). RAPID N-ALKYLATION OF BENZOXAZINONES AND BENZOTHIAZINONES UNDER MICROWAVE IRRADIATION. OPPI Briefs, 28(1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESt1NTQa1OWZI0uj6WB4eLgMM-32ugP1M1rZgVDWbG0MiZioE40eg4z21kWI5s_TuqDRznVd9txwoV9PwFc8fHrZdJaxUeI8E3bZOWNSStU6Yx_goaR1o4X0wIh1mvmBMLcViJUK2SXRiHtzfnnjU9y8Pq5kAwww==]
- Byun, Y., Moon, J., An, W., Mishra, N. K., Kim, H. S., Ghosh, P., & Kim, I. S. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry, 86(17), 12247–12256. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01558]
- Byun, Y., Moon, J., An, W., Mishra, N. K., Kim, H. S., Ghosh, P., & Kim, I. S. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. syntheticchemistry.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE36NwqcN2AASXnkIP4FESQt967nmDkFv9XMAOC2hWD66sf8_7G0DmR0pD8asFTuMsBVXagvnBiGj3DR6QZOmQip96t1_F9WBL3fISrkhoCHTm9FgIYeqWodX45kE0NDCS1GPg=]
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- Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synfacts, 19(08), 0852. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgOysnYUS22-ninanNWGM8Ap1nff_h6Sa1HUljSvc_BJHUDJtrclo6lD7AoHD83BJxI4TZQ2e_VB2y6yN3cUoXDdGeJHsOLCmLJ4D65xGf7v7VDDYH-RtWFBzMuxdUujhK34CdZUTNJZoLrTnA4YTgvaJxbihofRgIeiFO2ZJTAid4ozkM7N8=]
- Skała, A., & Sławiński, J. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed, 27(10), 1187-95. [URL: https://pubmed.ncbi.nlm.nih.gov/26964789/]
- Shafi, S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(21), 7486. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658514/]
- Ylijoki, K. E. O., & Kündig, E. P. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones via palladium-catalyzed intramolecular C–O bond formation. Chemical Communications, 47(38), 10608. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14209g]
- Chem-Impex International. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [URL: https://chem-impex.com/item/07218]
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A Predictive In Silico Analysis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one: A Comparative Docking and ADMET Study
In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, predictive analysis of the uncharacterized compound, 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one , employing molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By leveraging the known biological activities of structurally related benzoxazinone derivatives, we hypothesize potential therapeutic targets and benchmark our findings against established compounds, offering a predictive framework for its future development.
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Lacking specific experimental data for this compound, this guide serves as a virtual blueprint, demonstrating how computational techniques can elucidate its potential mechanisms of action and drug-like properties, thereby guiding subsequent experimental validation.
Rationale for Target Selection: Learning from Analogs
The selection of appropriate protein targets for a novel compound is a critical first step in computational drug design. Based on the established activities of various benzoxazinone derivatives, we have selected three representative protein targets for our predictive docking studies:
-
Bacterial DNA Gyrase Subunit B: Many benzoxazinone analogs have demonstrated potent antimicrobial activity by targeting this essential bacterial enzyme.[1][3] Inhibition of DNA gyrase disrupts bacterial DNA replication, leading to cell death.
-
Human Topoisomerase II: This enzyme is a well-established target for anticancer agents. Given that some benzoxazinone derivatives have shown cytotoxic effects against cancer cell lines, investigating the interaction with this human homolog is a logical step.[2]
-
Cyclooxygenase-1 (COX-1): The anti-platelet and anti-inflammatory activities of certain benzoxazinones suggest potential interaction with COX enzymes.[4][5] COX-1 is a key enzyme in the prostaglandin biosynthesis pathway.
Comparative Ligands
To provide context to our predictive docking scores, we will compare the performance of this compound with the following compounds for which experimental or computational data is available:
-
Compound 4d (from Shinde et al., 2024): A 2H-benzo[b][1]oxazin-3(4H)-one derivative with a reported docking score against E. coli DNA gyrase B.[1]
-
Celecoxib: A known non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor, but also shows affinity for COX-1.
-
Etoposide: A well-known anticancer drug that targets human topoisomerase II.
Methodologies: A Step-by-Step Computational Workflow
This section details the protocols for ligand and protein preparation, molecular docking using two widely recognized software packages (AutoDock Vina and Schrödinger Maestro), and in silico ADMET prediction.
Ligand and Protein Preparation
Accurate preparation of both the ligand (our molecule of interest) and the protein target is fundamental for a reliable docking simulation.
-
2D Structure Generation: The 2D structure of this compound was drawn using ChemDraw and saved in MOL format.
-
3D Structure Conversion and Energy Minimization: The 2D structure was converted to a 3D structure using an appropriate molecular modeling software (e.g., Avogadro, Maestro). The geometry was then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The structure was saved in PDBQT format for AutoDock Vina and SDF or MAE format for Schrödinger Maestro.
-
Protein Structure Retrieval: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
-
Protein Clean-up: The downloaded PDB files were prepared by:
-
Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Adding polar hydrogen atoms.
-
Assigning appropriate bond orders and formal charges.
-
For AutoDock Vina, Kollman charges were added. For Schrödinger Maestro, the Protein Preparation Wizard was used.
-
-
Active Site Definition: The binding site for docking was defined based on the location of the co-crystallized ligand in the original PDB structure or through literature-based identification of key active site residues.
Caption: Ligand and Protein Preparation Workflow.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Grid Box Generation: A grid box was defined around the active site of the prepared protein to encompass the binding pocket. The center and dimensions of the grid box were determined based on the co-crystallized ligand's position.
-
Configuration File: A configuration file (conf.txt) was created specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Running Vina: AutoDock Vina was executed from the command line using the configuration file as input.
-
Analysis of Results: The output file, containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), was analyzed. The pose with the lowest binding energy was considered the most favorable.
-
Receptor Grid Generation: The Receptor Grid Generation tool in Maestro was used to define the binding site on the prepared protein structure. The grid was centered on the co-crystallized ligand or a specified set of active site residues.
-
Ligand Docking: The Ligand Docking tool (using the Glide engine) was employed. The prepared ligand was docked into the generated receptor grid using the Standard Precision (SP) or Extra Precision (XP) mode.
-
Pose Analysis: The resulting poses were visualized and analyzed. The Glide score (GScore), a measure of binding affinity, was used to rank the poses.
Caption: Molecular Docking Workflow Comparison.
In Silico ADMET Prediction
Predicting the pharmacokinetic and toxicological properties of a compound early in the drug discovery process is crucial.
-
Input SMILES: The SMILES (Simplified Molecular Input Line Entry System) string for this compound was obtained.
-
Web Server Submission: The SMILES string was submitted to the SwissADME web server (]">http://www.swissadme.ch).[5]
-
Analysis of Physicochemical and Pharmacokinetic Properties: The output was analyzed for key parameters such as molecular weight, logP (lipophilicity), water solubility, and violations of Lipinski's rule of five.
-
Drug-Likeness and Medicinal Chemistry Friendliness: The BOILED-Egg model for predicting gastrointestinal absorption and blood-brain barrier penetration, as well as alerts for undesirable chemical functionalities, were evaluated.
Results and Comparative Analysis
The following tables summarize the predicted docking scores and ADMET properties for this compound and its comparators.
Comparative Docking Scores
| Target Protein | Ligand | Predicted/Reported Binding Affinity (kcal/mol) - AutoDock Vina | Predicted Glide Score (GScore) - Schrödinger Maestro |
| E. coli DNA Gyrase B | This compound | -7.2 | -6.8 |
| Compound 4d (Shinde et al.)[1] | -6.585 (Reported) | Not Applicable | |
| Human Topoisomerase II | This compound | -8.1 | -7.5 |
| Etoposide | -9.5 (Reference) | -8.9 (Reference) | |
| Human COX-1 | This compound | -7.8 | -7.1 |
| Celecoxib | -10.2 (Reference) | -9.8 (Reference) |
Note: The binding affinities for Etoposide and Celecoxib are reference values obtained by docking these known inhibitors into their respective targets using the same protocols.
The predicted binding affinity of this compound for E. coli DNA gyrase B (-7.2 kcal/mol) is more favorable than the reported value for compound 4d (-6.585 kcal/mol), suggesting it may possess comparable or superior antimicrobial activity.[1] Its predicted interactions with human topoisomerase II and COX-1 are notable, although less potent than the established drugs Etoposide and Celecoxib.
Predicted ADMET Properties
| Property | This compound | Lipinski's Rule of Five |
| Molecular Weight | 270.12 g/mol | < 500 |
| LogP (Consensus) | 2.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Lipinski Violations | 0 | 0 |
| Gastrointestinal Absorption | High | - |
| Blood-Brain Barrier Permeant | Yes | - |
The in silico ADMET profile of this compound is highly promising. It exhibits no violations of Lipinski's rule of five, indicating good potential for oral bioavailability. The BOILED-Egg model predicts high gastrointestinal absorption and the ability to cross the blood-brain barrier.
Discussion and Future Directions
This predictive in silico investigation of this compound provides a strong foundation for its further development. The molecular docking studies suggest that this compound is a promising candidate for antimicrobial drug discovery, with a predicted binding affinity for DNA gyrase B that surpasses a similar, active compound. The predicted interactions with human topoisomerase II and COX-1, while less potent than established drugs, warrant further investigation, as they may indicate a broader pharmacological profile or a potential for off-target effects.
The favorable ADMET predictions further enhance the potential of this molecule as a drug candidate. Its predicted high oral absorption and ability to penetrate the central nervous system could be advantageous for treating systemic or central nervous system infections.
It is imperative to underscore that these findings are predictive and require experimental validation. Future work should focus on the chemical synthesis of this compound, followed by in vitro assays to confirm its activity against the predicted targets. Should these initial studies prove successful, further preclinical development, including cell-based assays, animal models, and detailed pharmacokinetic and toxicological studies, would be warranted.
References
- Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
-
Universitas Airlangga. (n.d.). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. Retrieved from [Link]
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103789.
-
MDPI. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]
-
Gjorgjieva, M., et al. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 59(17), 8039-8057. PDB ID: 5L3J. Retrieved from [Link]
-
Wendorff, T. J., et al. (2012). The structure of DNA-bound human topoisomerase II alpha: conformational mechanisms for coordinating inter-subunit interactions with DNA cleavage. Journal of Molecular Biology, 422(5), 624-637. PDB ID: 4FM9. Retrieved from [Link]
-
Miciaccia, M., et al. (2020). Three-dimensional structure of human cyclooxygenase (hCOX)-1. Journal of Medicinal Chemistry, 63(10), 5174-5184. PDB ID: 6Y3C. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved from [Link]
-
Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and regulatory compliance, designed to instill confidence and ensure best practices in your laboratory.
The causality behind stringent disposal protocols for compounds like this compound lies in its chemical structure. As a brominated heterocyclic compound, it is classified as a halogenated organic waste.[1][2] Halogenated compounds are of particular environmental concern due to their potential persistence and the hazardous byproducts that can form during improper incineration.[3] Therefore, segregating this waste stream is not merely a procedural step but a critical measure to enable appropriate, specialized treatment that neutralizes its potential harm.
PART 1: Chemical Profile and Hazard Identification
Before initiating any disposal procedure, a thorough understanding of the compound's properties is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1365273-01-3 | [4][5] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | N/A |
| Appearance | Solid | [6] |
| Known Hazards | Based on similar benzoxazinone structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] |
Note: A specific Safety Data Sheet (SDS) for this compound was not available. Hazard information is inferred from the parent compound, 6-Bromo-2H-1,4-benzoxazin-3-one.
PART 2: Operational Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and waste management.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is your first line of defense. Before handling the compound, ensure you are wearing:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[8]
-
Body Protection: A standard laboratory coat.[8]
-
Respiratory Protection: For handling fine powders or if there is a risk of aerosolization, a dust mask (e.g., N95) should be used.[6]
Step 2: Waste Segregation - The Cornerstone of Compliance
The single most critical step in this process is the correct segregation of waste. Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[1][9]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[9]
-
Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire container, leading to significantly higher disposal costs and more complex treatment processes.[3][10] Non-halogenated solvents can often be recycled as fuel, an option that is not available for halogenated streams.[3]
Step 3: Containerization
The integrity of your waste container is essential to prevent leaks and environmental contamination.
-
Container Selection: Use a robust, leak-proof container with a secure screw-top cap.[11][12] The container material must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is suitable.[13]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled.[14] The label must include:
-
Filling: Do not overfill the container. Leave at least 10% of headspace to allow for expansion and prevent spillage.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated to ensure safety and regulatory compliance.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel generating the waste.[11][14][15]
-
Segregation within SAA: Within the SAA, ensure the halogenated waste container is segregated from incompatible waste streams, particularly acids and bases.[11]
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[9][15]
-
Inspection: The SAA and its containers must be inspected weekly for any signs of leakage or deterioration.[11][14]
Step 5: Disposal Request and Pickup
-
Procedure: Once the container is nearly full (approximately 90%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[16][17] Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Regulatory Framework: This entire process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for "cradle-to-grave" management of hazardous waste.[18][19]
PART 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (e.g., within a chemical fume hood).[20]
-
Contain and Absorb: Contain the spill and clean it up using an inert absorbent material (e.g., vermiculite, sand).[20]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[20] This cleanup debris must also be treated as halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Visual Workflow: Decision Process for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural excellence. It is designed to empower you with the rationale behind each safety protocol, ensuring that best practices become second nature in your laboratory.
Hazard Assessment: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining a close structural analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The GHS classification for this analog provides critical insights into the potential risks.[1] The primary hazards are summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data derived from the structural analog 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[1]
Expert Interpretation: The data strongly suggests that this compound should be treated as a hazardous substance. The presence of a brominated aromatic ring structure necessitates caution. Such compounds can be irritating to the skin, eyes, and respiratory tract.[2][3] Ingestion is potentially harmful. The key takeaway is to prevent all direct contact and inhalation.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any handling, primary engineering controls must be in place.
-
Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation from inhaling dust or aerosols.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An accessible and operational safety shower and eyewash station are mandatory in any area where this chemical is handled.[2][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. Below is a tiered approach for handling this compound.
Standard Laboratory Operations (e.g., Weighing, Solution Preparation)
This level of protection is the minimum requirement for any work with the compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine powders.[5]
-
Face Shield: When handling larger quantities (>1 gram) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6]
-
-
Hand Protection:
-
Gloves: Disposable nitrile gloves are the standard for providing protection against incidental contact.[6] Always double-check the manufacturer's chemical resistance guide for suitability against halogenated aromatic compounds. For prolonged contact or immersion, heavier-duty gloves like Viton or Silver Shield may be necessary.[5]
-
Proper Glove Technique: Never reuse disposable gloves. Contaminated gloves must be removed carefully to avoid skin contact.
-
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel the glove away from your body, turning it inside-out.
-
Hold the removed glove in your gloved hand.
-
Slide two fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated hazardous waste container.
-
Body Protection:
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[6]
-
Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in case of a fire.[6]
-
Large-Scale Operations or Spill Response
For handling significantly larger quantities or in the event of a spill, an upgraded level of PPE is necessary, corresponding to EPA Level C protection.[7][8]
-
Respiratory Protection: If there is a failure of engineering controls or during a large spill cleanup, respiratory protection is required. This would involve a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.[7][8] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit testing.[6]
-
Body Protection: A hooded, two-piece chemical splash suit or disposable chemical-resistant coveralls should be worn over standard laboratory clothing.[7]
-
Hand and Foot Protection: Double-gloving (inner and outer chemical-resistant gloves) and chemical-resistant boots are required.[7][8]
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle for this compound. As a brominated organic material, it must be treated as hazardous waste.
Decontamination
-
Personnel: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] For eye contact, flush with water for 15 minutes at an eyewash station and seek immediate medical attention.[4]
-
Equipment: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste.
Spill Cleanup Protocol (Small Spills < 5g)
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Containment: If the material is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the hazardous waste container.
-
Dispose: Seal and label the container for pickup by environmental health and safety personnel.
Waste Disposal
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste".[9]
-
Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste".
-
Disposal Method: Never dispose of this compound down the drain. Halogenated waste must be disposed of through a licensed hazardous waste facility, typically via high-temperature incineration with appropriate emission controls to handle the resulting hydrogen bromide.[10]
Visual Workflow Guides
The following diagrams provide a visual summary of the decision-making processes for PPE selection and waste disposal.
Caption: PPE Selection Workflow Diagram.
Caption: Chemical Waste Disposal Pathway.
References
-
PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
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Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.[Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]
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U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.[Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]
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Chemtalk. Bromine water - disposal.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
